Chevalone C
Description
This compound has been reported in Aspergillus chevalieri with data available.
from the fungus Neosartorya spinosa KKU-1NK1; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,2S,11S,14R,15R,18S,20R)-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-18-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O5/c1-16-14-19(30)18-15-22-27(6)11-8-20-25(3,4)23(32-17(2)29)10-12-26(20,5)21(27)9-13-28(22,7)33-24(18)31-16/h14,20-23H,8-13,15H2,1-7H3/t20-,21+,22-,23-,26-,27+,28-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOIHOGDYISNRH-GPTGPEQGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@H]3C2)C)(C)C)OC(=O)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Molecular Architecture of Chevalone C: A Deep Dive into its Biosynthesis in Eurotium chevalieri
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides an in-depth exploration of the proposed biosynthetic pathway of Chevalone C, a meroterpenoid produced by the fungus Eurotium chevalieri. Meroterpenoids are a class of natural products with hybrid biosynthetic origins, typically derived from both polyketide and terpenoid precursors. Their structural complexity and diverse biological activities, including potential therapeutic applications, make them a subject of significant scientific interest. This document summarizes the current understanding of this compound's formation, outlines key experimental methodologies for its study, and presents this information in a format tailored for researchers and professionals in drug development.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Eurotium chevalieri is hypothesized to follow the general scheme for fungal meroterpenoids. This involves the convergence of two major metabolic pathways: the polyketide pathway and the mevalonate pathway.
1.1. The Polyketide Backbone:
The biosynthesis is initiated by a Type I Polyketide Synthase (PKS). This large, multifunctional enzyme catalyzes the iterative condensation of acetyl-CoA and malonyl-CoA units to assemble a linear polyketide chain. The specific PKS involved in this compound biosynthesis dictates the length and initial pattern of ketoreduction, dehydration, and enoylreduction of the growing polyketide chain.
1.2. The Sesquiterpenoid Moiety:
Concurrently, the mevalonate pathway produces the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of head-to-tail condensations of these units, catalyzed by a prenyltransferase (specifically, farnesyl pyrophosphate synthase), yields the C15 intermediate, farnesyl pyrophosphate (FPP).
1.3. Cyclization and Merging of the Pathways:
A key step in the biosynthesis is the cyclization of FPP, catalyzed by a terpene cyclase, to form a reactive sesquiterpenoid intermediate. This carbocationic intermediate then undergoes an electrophilic addition to the electron-rich polyketide, likely a phloroglucinol or resorcinol derivative, in a crucial C-C bond-forming reaction. This step merges the two pathways and establishes the core scaffold of the meroterpenoid.
1.4. Post-Modification and Formation of this compound:
Following the key cyclization and linkage event, a series of post-modification reactions, including oxidations, reductions, and potentially rearrangements, are catalyzed by tailoring enzymes such as cytochrome P450 monooxygenases and dehydrogenases. These modifications sculpt the final intricate structure of this compound.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics, precursor incorporation rates, or product yields for the biosynthesis of this compound. The following table is a representative template for the types of quantitative data that would be essential for a comprehensive understanding and potential bioengineering of this pathway.
| Parameter | Enzyme/Step | Value | Units | Reference |
| Km (Acetyl-CoA) | Polyketide Synthase | Data not available | µM | - |
| kcat | Polyketide Synthase | Data not available | s-1 | - |
| Km (FPP) | Terpene Cyclase | Data not available | µM | - |
| kcat | Terpene Cyclase | Data not available | s-1 | - |
| Precursor Incorporation | [1-13C] Acetate | Data not available | % | - |
| Product Yield | This compound | Data not available | mg/L | - |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway would rely on a combination of established molecular biology and analytical chemistry techniques. Below are detailed methodologies for key experiments.
3.1. Gene Cluster Identification and Functional Analysis
-
Objective: To identify the biosynthetic gene cluster (BGC) responsible for this compound production and to functionally characterize the roles of individual genes.
-
Methodology:
-
Genome Sequencing: Sequence the genome of a this compound-producing strain of Eurotium chevalieri using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies.
-
Bioinformatic Analysis: Utilize bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) to predict secondary metabolite BGCs. Look for clusters containing a PKS gene, a terpene cyclase gene, and genes encoding putative tailoring enzymes (e.g., P450s, dehydrogenases).
-
Gene Knockout: Create targeted gene knockouts of candidate genes within the putative BGC using CRISPR/Cas9 or homologous recombination.
-
Metabolite Profiling: Analyze the metabolite profiles of the wild-type and mutant strains using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to observe the loss of this compound production or the accumulation of biosynthetic intermediates in the mutants.
-
Heterologous Expression: Clone the entire putative BGC or individual genes into a well-characterized heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm their role in this compound biosynthesis.
-
Chevalone C: A Promising Meroterpenoid for Novel Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
Chevalone C, a meroterpenoid fungal metabolite originally isolated from Eurotium chevalieri, has emerged as a compelling candidate for lead compound development in drug discovery. This technical guide provides a comprehensive overview of the existing data on this compound, including its diverse biological activities, detailed experimental protocols for its evaluation, and a proposed mechanism of action based on current understanding of related compounds and signaling pathways. The synergistic potential of this compound with conventional chemotherapeutics is also explored, highlighting its promise in combination therapies.
Quantitative Biological Activity Data
The biological activities of this compound have been evaluated against various cancer cell lines and microbial pathogens. The following tables summarize the key quantitative data, providing a clear comparison of its efficacy.
Table 1: Cytotoxic Activity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| BC1 | Breast Cancer | 8.7 | ~19.05 | [1][2] |
| HCT116 | Colorectal Carcinoma | - | 190 | [3] |
| HT29 | Colorectal Carcinoma | - | 98 | [3] |
| HepG2 | Liver Cancer | - | 153 | [3] |
| A375 | Melanoma | - | - | [3] |
Table 2: Antimicrobial Activity of this compound
| Organism | Activity | MIC (µg/mL) | Reference |
| Mycobacterium tuberculosis H37Ra | Antimycobacterial | 6.3 | [1][2] |
Table 3: Antimalarial Activity of this compound
| Organism | Activity | IC50 (µg/mL) | Reference |
| Plasmodium falciparum | Antimalarial | 25.00 | [3] |
Proposed Mechanism of Action: Induction of Apoptosis
While the precise molecular targets of this compound are still under investigation, the available data suggests that its cytotoxic effects are mediated through the induction of apoptosis. Natural compounds with structural similarities to this compound often exert their anticancer effects by modulating key signaling pathways that regulate cell survival and death. Based on this, a plausible mechanism for this compound involves the intrinsic pathway of apoptosis.
This pathway is initiated by intracellular stress signals, leading to mitochondrial outer membrane permeabilization (MOMP). This critical event results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondria into the cytoplasm.[4][5] Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome.[4] This complex, in turn, activates caspase-9, an initiator caspase, which then activates executioner caspases like caspase-3.[6] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, ultimately leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6][7]
The regulation of this process is tightly controlled by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL).[8][9] It is hypothesized that this compound may disrupt the balance of these proteins, favoring the pro-apoptotic members, thereby promoting MOMP and subsequent apoptotic cell death.
References
- 1. Doxorubicin-Induced Cardiotoxicity: Molecular Mechanism and Protection by Conventional Drugs and Natural Products, International Journal of Clinical Oncology and Cancer Research, Science Publishing Group [sciencepublishinggroup.com]
- 2. mdpi.com [mdpi.com]
- 3. Cytochrome C-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytochrome c is released in a single step during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Caspase 3 - Wikipedia [en.wikipedia.org]
- 8. Early release and subsequent caspase-mediated degradation of cytochrome c in apoptotic cerebellar granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Technical Guide to Investigating the Synergistic Antifungal Activity of Chevalone C with Known Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of late 2025, a review of published scientific literature reveals no specific studies detailing the synergistic antifungal activity of Chevalone C with other known antifungal agents. While this compound, a meroterpenoid fungal metabolite, has demonstrated antibacterial and cytotoxic activities, its potential in combination antifungal therapy remains an unexplored area of research[1]. This guide, therefore, serves as a comprehensive framework for researchers and drug development professionals on how to design and execute a study to investigate and quantify the potential synergistic antifungal effects of this compound.
Introduction to Antifungal Synergy
The emergence of drug-resistant fungal pathogens necessitates the development of novel therapeutic strategies.[2] Combination therapy, which involves the simultaneous use of two or more drugs, offers a promising approach to enhance efficacy, reduce dosages and associated toxicity, and overcome resistance.[3] A key goal of combination therapy is to achieve synergy, where the combined effect of the drugs is significantly greater than the sum of their individual effects.[4]
The primary quantitative measure for in vitro synergy is the Fractional Inhibitory Concentration (FIC) Index .[5][6][7] This index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs when used alone and in combination. This guide will detail the standard methodologies for determining the FIC index for this compound in combination with established antifungal agents.
Hypothetical Data Presentation for a Synergy Study
Quantitative data from a synergy study should be presented in a clear and organized manner to allow for easy comparison and interpretation. The following table is a template demonstrating how to summarize the results of a checkerboard assay investigating the interaction between this compound and a known antifungal, such as Fluconazole, against various fungal strains.
Table 1: Hypothetical Synergy Data for this compound and Fluconazole
| Fungal Strain | Antifungal Agent | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FIC Index (FICI) | Interpretation |
| Candida albicans ATCC 90028 | This compound | 64 | 16 | 0.5 | Synergy |
| Fluconazole | 2 | 0.5 | |||
| Candida glabrata FLC-R1 | This compound | 64 | 32 | 1.0 | Additivity |
| Fluconazole | 128 | 64 | |||
| Aspergillus fumigatus ATCC 204305 | This compound | 128 | 128 | 2.0 | Indifference |
| Fluconazole | 8 | 4 | |||
| Cryptococcus neoformans H99 | This compound | 32 | 64 | >4.0 | Antagonism |
| Fluconazole | 4 | 4 |
Note: The data presented in this table is purely illustrative and does not represent actual experimental results.
Experimental Protocols
A robust and standardized methodology is crucial for obtaining reliable and reproducible synergy data. The checkerboard broth microdilution assay is the most common in vitro method for assessing antimicrobial combinations.[8][9][10]
Materials
-
Test Compound: this compound (purity >95%)
-
Known Antifungal Agents: Fluconazole, Amphotericin B, Caspofungin, etc.
-
Fungal Strains: Reference strains (e.g., from ATCC) and clinical isolates of relevant fungal pathogens (Candida spp., Aspergillus spp., Cryptococcus spp.).
-
Culture Media: RPMI-1640 medium with L-glutamine, buffered with MOPS. Sabouraud Dextrose Agar/Broth for fungal culture.
-
Equipment: 96-well microtiter plates, multichannel pipettes, incubator, microplate reader.
Checkerboard Assay Protocol
-
Fungal Inoculum Preparation:
-
Culture the fungal strains on Sabouraud Dextrose Agar plates.
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution and Plate Setup:
-
Prepare stock solutions of this compound and the partner antifungal drug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial dilutions of the drugs. Dilute this compound horizontally (e.g., across columns 1-10) and the partner antifungal vertically (e.g., down rows A-G).
-
This creates a matrix of wells containing various concentrations of both drugs.
-
Include control wells: Row H should contain dilutions of this compound alone, and Column 11 should contain dilutions of the partner antifungal alone. A drug-free well (e.g., H12) serves as the growth control.
-
-
Inoculation and Incubation:
-
Inoculate all wells with the prepared fungal suspension.
-
Incubate the plates at 35°C for 24-48 hours, depending on the growth rate of the fungus.
-
-
Endpoint Determination:
-
The MIC is defined as the lowest concentration of the drug(s) that causes a significant inhibition of visible growth (typically ≥50% or ≥90% reduction compared to the growth control), which can be assessed visually or by using a microplate reader.
-
Calculation of the Fractional Inhibitory Concentration (FIC) Index
The FIC Index is calculated for each well that shows growth inhibition along the growth/no-growth border.[5][11]
-
Calculate the FIC for each drug:
-
FIC of this compound (FIC A): (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Drug (FIC B): (MIC of Partner Drug in combination) / (MIC of Partner Drug alone)
-
-
Calculate the FIC Index (FICI):
-
FICI = FIC A + FIC B
-
The lowest calculated FICI value is reported as the result for the combination. The interaction is interpreted as follows:[4][12][13]
-
Synergy: FICI ≤ 0.5
-
Additivity/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex experimental workflows, logical relationships, and biological pathways.
Caption: Experimental workflow for the checkerboard synergy assay.
Caption: Interpretation of Fractional Inhibitory Concentration (FIC) Index values.
Caption: Hypothetical synergistic mechanism targeting the ergosterol biosynthesis pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. High-throughput synergy screening identifies microbial metabolites as combination agents for the treatment of fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. brainly.com [brainly.com]
- 6. researchgate.net [researchgate.net]
- 7. Fractional inhibitory concentration (FIC) index – REVIVE [revive.gardp.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Checkerboard array synergy testing. [bio-protocol.org]
- 10. calslab.snu.ac.kr [calslab.snu.ac.kr]
- 11. researchgate.net [researchgate.net]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to Chevalone C: Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chevalone C, a meroterpenoid derived from fungi, has garnered significant interest in the scientific community due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological effects of this compound. Detailed methodologies for key in vitro assays are presented to facilitate further research and development. This document aims to serve as a core resource for researchers investigating the therapeutic potential of this promising natural product.
Chemical Structure and Physicochemical Properties
This compound is a complex meroterpenoid, a class of natural products derived from both polyketide and terpenoid biosynthetic pathways. Its intricate polycyclic structure is fundamental to its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₀O₅ | [1] |
| Molecular Weight | 456.6 g/mol | [1] |
| CAS Number | 1318025-77-2 | [1] |
| SMILES | CC(OC1=C2C[C@]3([H])--INVALID-LINK--=O)C5(C)C">C@@(C)O1)=CC2=O | [1] |
Note: Specific spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry for this compound were not available in the public domain at the time of this publication. However, data for structurally related, newly discovered chevalones H-M have been published and may serve as a useful reference for spectral comparison.[2]
Biological Activities and Quantitative Data
This compound has demonstrated a broad spectrum of biological activities, including cytotoxic, antimalarial, and antimycobacterial effects. Notably, it has also been shown to act synergistically with existing chemotherapeutic agents.
Cytotoxic Activity
This compound exhibits significant cytotoxicity against a range of human cancer cell lines. This activity is a key area of interest for its potential development as an anticancer agent.
Table 2: In Vitro Cytotoxicity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Reference |
| BC1 | Breast Cancer | 8.7 | ~19.0 | [1][3] |
| A549 | Lung Carcinoma | - | - | [4] |
| HCT116 | Colorectal Carcinoma | Induces cell death | Induces cell death | [1][3] |
| HepG2 | Liver Cancer | - | - | [4] |
| MCF-7 | Breast Cancer | - | - | [4] |
| SF-268 | Glioblastoma | - | - | [4] |
Note: Some studies reported cytotoxicity in A549, HepG2, MCF-7, and SF-268 cell lines but did not provide specific IC₅₀ values for this compound itself, focusing instead on analogues or synergistic effects.
Synergistic Effects
A particularly promising aspect of this compound's bioactivity is its ability to enhance the efficacy of other therapeutic agents.
-
Synergism with Doxorubicin: this compound has been observed to act synergistically with the chemotherapeutic drug doxorubicin in A549 lung cancer cells.[4] This suggests a potential role for this compound in combination therapies to overcome drug resistance or reduce required dosages of toxic chemotherapeutics.
Antimicrobial Activity
This compound has also shown potent activity against clinically relevant pathogens.
Table 3: Antimicrobial Activity of this compound (MIC Values)
| Organism | Disease | MIC (µg/mL) | MIC (µM) | Reference |
| Mycobacterium tuberculosis H37Ra | Tuberculosis | 6.3 | ~13.8 | [1][3] |
| Plasmodium falciparum | Malaria | 25.0 | ~54.7 |
Experimental Protocols
To facilitate reproducible research, this section provides detailed methodologies for the key biological assays cited in this guide.
Cytotoxicity Assay: Sulforhodamine B (SRB) Protocol for A549 Cells
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
Experimental Workflow for SRB Assay
Caption: Workflow for determining the cytotoxicity of this compound using the SRB assay.
Methodology:
-
Cell Seeding: Plate A549 cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5][6]
-
Compound Treatment: Treat cells with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubate for 72 hours.[6]
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.[1][7]
-
Washing: Wash the plates four to five times with 1% acetic acid to remove unbound dye.[1][7]
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Repeat the washing step with 1% acetic acid to remove unbound SRB.[1]
-
Drying: Allow the plates to air dry completely.[1]
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.
Antimalarial Assay: SYBR Green I-based Fluorescence Assay for Plasmodium falciparum
This assay is a common method for assessing the in vitro susceptibility of P. falciparum to antimalarial compounds.
Experimental Workflow for Antimalarial Assay
Caption: Workflow for the SYBR Green I-based antimalarial drug susceptibility assay.
Methodology:
-
Parasite Culture: Maintain a culture of P. falciparum (e.g., 3D7 or K1 strain) in human erythrocytes in RPMI 1640 medium supplemented with human serum or Albumax.[8][9]
-
Synchronization: Synchronize the parasite culture to the ring stage.[10]
-
Assay Setup: Prepare serial dilutions of this compound in a 96-well plate. Add the synchronized parasite culture at a defined parasitemia and hematocrit.[10]
-
Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).[9]
-
Lysis and Staining: Add a lysis buffer containing SYBR Green I to each well. SYBR Green I intercalates with the parasitic DNA.[10]
-
Incubation: Incubate the plates in the dark at room temperature for 1 hour.[10]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]
-
Data Analysis: Determine the IC₅₀ value by plotting the fluorescence intensity against the drug concentration.
Antimycobacterial Assay: Broth Microdilution Method for Mycobacterium tuberculosis
This method is a standard procedure for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.
Caption: Generalized intrinsic and extrinsic apoptosis pathways potentially affected by cytotoxic compounds.
Further research is required to identify the specific molecular targets of this compound and to delineate its precise effects on these and other cellular signaling cascades, such as those involved in cell cycle regulation.
Synthesis
The total synthesis of this compound has not been reported in the reviewed literature. The structural complexity of this meroterpenoid presents a significant challenge for synthetic chemists. However, the development of a synthetic route would be invaluable for producing larger quantities of the compound for further preclinical and clinical development, as well as for the generation of novel analogues with improved therapeutic properties. Biocatalytic and chemical derivatization of the related Chevalone E has been explored as a means to generate analogues. [11]
Conclusion and Future Directions
This compound is a compelling natural product with a range of biological activities that warrant further investigation. Its potent cytotoxic and antimicrobial effects, coupled with its synergistic potential, highlight its promise as a lead compound for drug discovery. Future research should focus on:
-
Elucidating the specific molecular targets and mechanisms of action.
-
Conducting in vivo studies to evaluate its efficacy and safety in animal models.
-
Developing a total synthesis to enable medicinal chemistry efforts and large-scale production.
-
Investigating the structure-activity relationships of this compound and its analogues to optimize its therapeutic potential.
This technical guide provides a solid foundation for researchers to build upon in their efforts to unlock the full therapeutic potential of this compound.
References
- 1. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. Simple and Rapid Method To Determine Antimycobacterial Potency of Compounds by Using Autoluminescent Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedscidirect.com [biomedscidirect.com]
- 6. abcam.com [abcam.com]
- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 8. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmv.org [mmv.org]
- 10. iddo.org [iddo.org]
- 11. Biocatalytic and chemical derivatization of the fungal meroditerpenoid chevalone E - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Discovery and Isolation of Novel Chevalone C Analogues from Marine Fungi: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The marine environment, with its vast and largely unexplored biodiversity, represents a prolific source of novel bioactive secondary metabolites. Marine-derived fungi, in particular, have emerged as a focal point for natural product discovery, yielding a rich diversity of chemical scaffolds with significant therapeutic potential. Among these are the chevalones, a class of meroterpenoids characterized by their complex polycyclic structures. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of novel Chevalone C analogues from marine fungi, offering detailed experimental protocols and data for researchers in the field.
Introduction to this compound and its Analogues
Chevalones are meroterpenoids, natural products of mixed biosynthetic origin, that have demonstrated a range of biological activities, including antimalarial, antimycobacterial, and cytotoxic effects.[1] this compound, a prominent member of this family, has been noted for its synergistic effects with anticancer drugs like doxorubicin in A549 lung cancer cells.[1] This has spurred interest in the discovery of novel analogues with potentially enhanced or unique bioactivities. Recent explorations of secondary metabolites from marine fungi, such as those from the genera Aspergillus and Neosartorya, have led to the identification of several new this compound derivatives.[1][2]
Experimental Protocols
The successful isolation and characterization of novel this compound analogues hinge on a series of meticulous experimental procedures, from fungal cultivation to purification and structure elucidation.
Fungal Strain and Fermentation
The process begins with the cultivation of the marine-derived fungus. A common example is the gorgonian coral-derived fungus Aspergillus hiratsukae SCSIO 7S2001.
-
Culture Medium: The fungus is typically cultured on a solid medium such as rice solid medium. For a large-scale fermentation, this involves inoculating a solid rice substrate in Fernbach flasks.
-
Incubation: The flasks are incubated under static conditions at room temperature for a period of approximately 30 days to allow for sufficient growth and production of secondary metabolites.
Extraction of Secondary Metabolites
Following incubation, the fungal culture is extracted to isolate the crude mixture of secondary metabolites.
-
Initial Extraction: The fermented rice solid medium is exhaustively extracted with an organic solvent, most commonly ethyl acetate (EtOAc). This is typically done multiple times to ensure a high yield.
-
Concentration: The resulting organic solvent fractions are combined and concentrated under reduced pressure to yield a crude extract.
Isolation and Purification
The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate the pure this compound analogues.
-
Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) on a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether/EtOAc).
-
Further Separation: The resulting fractions are further purified using repeated column chromatography on silica gel, Sephadex LH-20 (to separate based on molecular size), and ultimately, reversed-phase high-performance liquid chromatography (HPLC) to yield the pure compounds.
Structure Elucidation
The chemical structures of the isolated compounds are determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula of the compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR spectra are acquired to elucidate the planar structure and relative configuration of the molecules.
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.
Quantitative Data on Novel this compound Analogues
Recent research on marine fungi has yielded several novel this compound analogues. The following tables summarize the key quantitative data for some of these compounds.
Table 1: Novel this compound Analogues from Aspergillus hiratsukae [1]
| Compound Name | Molecular Formula | HRESIMS [M+H]⁺ (Calculated) | HRESIMS [M+H]⁺ (Found) |
| Chevalone H | C₂₈H₄₀O₇ | 489.2852 | 489.2847 |
| Chevalone I | C₂₈H₄₀O₇ | 489.2852 | 489.2846 |
| Chevalone J | C₂₈H₄₀O₈ | 505.2801 | 505.2796 |
| Chevalone K | C₂₈H₄₀O₇ | 489.2852 | 489.2857 |
| Chevalone L | C₂₈H₄₀O₈ | 505.2801 | 505.2795 |
| Chevalone M | C₂₈H₄₀O₈ | 505.2801 | 505.2798 |
Table 2: Bioactivity of Novel this compound Analogues from Aspergillus hiratsukae [1]
| Compound | Antibacterial Activity (MIC, µg/mL) vs. Bacillus subtilis | Antibacterial Activity (MIC, µg/mL) vs. Staphylococcus aureus |
| Chevalone H | 25 | 50 |
| Chevalone I | 12.5 | 25 |
| Chevalone J | 6.25 | 12.5 |
| Chevalone K | 50 | 100 |
| Chevalone L | 25 | 50 |
Table 3: Novel this compound Analogues from Neosartorya spinosa [2]
| Compound Name | Molecular Formula | Bioactivity |
| 1-hydroxythis compound | C₂₈H₄₀O₈ | Antimycobacterial (MIC: 26.4 µM) |
| 1-acetoxythis compound | C₃₀H₄₂O₉ | Antimalarial (IC₅₀: 6.67 µM) |
| 1,11-dihydroxythis compound | C₂₈H₄₀O₉ | Cytotoxicity vs. KB and NCI-H187 cell lines |
| 11-hydroxythis compound | C₂₈H₄₀O₈ | - |
Table 4: Cytotoxicity of Analogues from Neosartorya spinosa (IC₅₀, µM) [2]
| Compound | KB Cell Line | NCI-H187 Cell Line |
| 1-hydroxythis compound | 41.5 | 32.7 |
| 1-acetoxythis compound | 50.8 | 43.4 |
| 1,11-dihydroxythis compound | 103.3 | 89.6 |
Visualizations
Experimental Workflow
The overall process for the discovery and isolation of this compound analogues can be visualized as a multi-step workflow.
Caption: Experimental workflow for the isolation of this compound analogues.
Synergistic Effect with Doxorubicin
This compound has been shown to act synergistically with the chemotherapeutic drug doxorubicin. While the exact mechanism of this synergy is still under investigation, the known mechanisms of doxorubicin provide a basis for understanding this interaction.
Caption: Doxorubicin's mechanism and this compound's synergistic effect.
Conclusion and Future Directions
The discovery of novel this compound analogues from marine-derived fungi underscores the immense potential of these microorganisms as a source for new drug leads. The detailed methodologies provided in this guide offer a framework for the continued exploration and characterization of these complex natural products. Future research should focus on elucidating the specific mechanisms of action of these new analogues, particularly their synergistic interactions with existing therapeutic agents. Furthermore, advances in cultivation techniques and metabolic engineering may unlock the production of even more diverse and potent this compound derivatives, paving the way for the development of next-generation therapeutics.
References
In Silico Modeling of Chevalone C Target Interaction: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in silico methodologies used to investigate the molecular interactions of Chevalone C, a meroterpenoid fungal metabolite, with its predicted biological targets. By leveraging computational tools, we can elucidate potential mechanisms of action and guide further experimental validation.
Introduction to this compound
This compound is a natural product isolated from fungi such as Eurotium chevalieri and Neosartorya spinosa.[1][2] It has demonstrated a range of biological activities, including antimycobacterial, antimalarial, and cytotoxic effects against various cancer cell lines.[1][3][4][5] Understanding the specific molecular targets of this compound is crucial for its development as a potential therapeutic agent. In silico modeling offers a rapid and cost-effective approach to predict these targets and characterize their interactions at an atomic level.
In Silico Target Prediction of this compound
Due to the absence of experimentally confirmed targets for this compound in publicly available literature, a computational target prediction approach was employed. The canonical SMILES (Simplified Molecular Input Line Entry System) string for this compound, CC(OC1=C2C[C@]3([H])--INVALID-LINK--[C@@]3(C)CC[C@]5([H])[C@]4(C)CC--INVALID-LINK--=O)C5(C)C)(C)O1)=CC2=O, was submitted to the SwissTargetPrediction web server.[6][7][8][9][10][11] This server predicts the most probable protein targets of a small molecule based on the principle of similarity to known ligands that are active on a large set of curated protein targets.[6][8]
The prediction results for this compound are summarized in Table 1. The targets are ranked by their probability, with a higher probability indicating a greater likelihood of interaction.
| Target Class | Specific Predicted Target | UniProt ID | Probability |
| Enzyme | Prostaglandin G/H synthase 2 (COX-2) | P35354 | 0.113 |
| Kinase | Serine/threonine-protein kinase PIM1 | P11309 | 0.089 |
| G-protein coupled receptor | Cannabinoid receptor 1 (CB1) | P21554 | 0.089 |
| Enzyme | Carbonic anhydrase II | P00918 | 0.067 |
| Kinase | Vascular endothelial growth factor receptor 2 (VEGFR-2) | P35968 | 0.067 |
| Enzyme | Aldo-keto reductase family 1 member C3 (AKR1C3) | P42330 | 0.067 |
| G-protein coupled receptor | Opioid receptor delta | P41143 | 0.045 |
| Enzyme | Lanosterol 14-alpha demethylase | P10614 | 0.045 |
| Kinase | Ephrin type-A receptor 2 | P29317 | 0.045 |
| Family A G-protein coupled receptor | Prostaglandin E receptor 2 (EP2) | P43116 | 0.045 |
Table 1: Predicted Protein Targets for this compound from SwissTargetPrediction. This table summarizes the top predicted protein targets for this compound, their UniProt accession IDs, and the predicted probability of interaction.
Prioritization of Predicted Targets
Based on the known cytotoxic activity of this compound, targets with established roles in cancer cell proliferation and survival were prioritized for further in silico analysis. From the predicted list, Prostaglandin G/H synthase 2 (COX-2) and Serine/threonine-protein kinase PIM1 were selected as high-priority targets.
-
COX-2 is an enzyme that is often overexpressed in various cancers and plays a role in inflammation and cell proliferation.
-
PIM1 is a proto-oncogenic kinase that is involved in cell cycle progression and apoptosis, making it a relevant target for anticancer therapies.
Molecular Docking of this compound with Prioritized Targets
Molecular docking simulations were performed to predict the binding mode and affinity of this compound to the active sites of COX-2 and PIM1 kinase.
Experimental Protocol: Molecular Docking
-
Protein Preparation: The 3D crystal structures of human COX-2 (PDB ID: 5IKR) and PIM1 kinase (PDB ID: 4X7Q) were retrieved from the Protein Data Bank. The protein structures were prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned using the Gasteiger charging method.
-
Ligand Preparation: The 3D structure of this compound was generated from its SMILES string and energy-minimized using the MMFF94 force field.
-
Docking Simulation: AutoDock Vina was used for the molecular docking simulations.[12][13][14] The search space (grid box) was defined to encompass the known active site of each protein. The docking protocol was run with an exhaustiveness of 64 to ensure a thorough search of the conformational space.[12][14]
-
Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest binding energy. The interactions between this compound and the amino acid residues in the binding pocket were visualized and analyzed.
Docking Results
The molecular docking results, including the predicted binding affinities and key interacting residues, are summarized in Table 2.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| COX-2 | 5IKR | -9.8 | Tyr385, Arg120, Val523, Ser530 |
| PIM1 Kinase | 4X7Q | -8.5 | Lys67, Glu121, Leu120, Asp128 |
Table 2: Molecular Docking Results of this compound with Prioritized Targets. This table presents the predicted binding affinities and the key amino acid residues involved in the interaction between this compound and its high-priority predicted targets.
Molecular Dynamics Simulation of this compound-Target Complexes
To investigate the stability of the predicted binding poses and to understand the dynamic behavior of the this compound-protein complexes, molecular dynamics (MD) simulations were performed.
Experimental Protocol: Molecular Dynamics Simulation
-
System Preparation: The docked complexes of this compound with COX-2 and PIM1 kinase were used as the starting structures for the MD simulations. The complexes were solvated in a cubic box of TIP3P water molecules, and counter-ions were added to neutralize the system.
-
Simulation Parameters: The AMBER force field was used for the protein and GROMACS for the ligand. The systems were first subjected to energy minimization, followed by a short period of heating and equilibration under NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles.
-
Production Run: A 100-nanosecond production MD simulation was performed for each system.
-
Trajectory Analysis: The trajectories were analyzed to calculate the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of the protein residues, and to observe the stability of the intermolecular interactions over time.
The MD simulation results would provide insights into the stability of the predicted binding modes. Stable RMSD values for both the protein and the ligand throughout the simulation would suggest a stable binding complex.
Postulated Signaling Pathways
Based on the prioritized targets, we can postulate the signaling pathways through which this compound might exert its cytotoxic effects.
COX-2 Mediated Signaling
Inhibition of COX-2 by this compound could lead to a decrease in the production of prostaglandins. This, in turn, can affect multiple downstream signaling pathways implicated in cancer, such as the PI3K/Akt and MAPK/ERK pathways, ultimately leading to reduced cell proliferation and induction of apoptosis.
Figure 1: Postulated COX-2 signaling pathway modulated by this compound.
PIM1 Kinase Mediated Signaling
Inhibition of PIM1 kinase by this compound could disrupt its function in phosphorylating and regulating various downstream substrates involved in cell cycle progression and apoptosis, such as p21, p27, and BAD. This would lead to cell cycle arrest and induction of apoptosis.
Figure 2: Postulated PIM1 kinase signaling pathway modulated by this compound.
Experimental Workflow
The overall in silico workflow for investigating the target interactions of this compound is depicted in the following diagram.
Figure 3: In silico workflow for this compound target interaction analysis.
Conclusion
This technical guide outlines a comprehensive in silico strategy for predicting and characterizing the interactions of this compound with its potential biological targets. The prioritized targets, COX-2 and PIM1 kinase, represent plausible mediators of the observed cytotoxic effects of this compound. The detailed molecular docking and dynamics simulation protocols provide a framework for further computational investigation. The postulated signaling pathways offer testable hypotheses for future experimental validation. This integrated computational approach serves as a powerful tool in the early stages of drug discovery and development for promising natural products like this compound.
References
- 1. quora.com [quora.com]
- 2. What are some known drug targets in Mycobacterium tuberculosis? [synapse.patsnap.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]
- 10. [PDF] SwissTargetPrediction: a web server for target prediction of bioactive small molecules | Semantic Scholar [semanticscholar.org]
- 11. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 12. Frontiers | ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina [frontiersin.org]
- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Cytotoxicity Screening of Chevalone C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary cytotoxic evaluation of Chevalone C, a meroterpenoid fungal metabolite. It details its observed anti-proliferative effects on various cancer cell lines, presents standardized experimental protocols for cytotoxicity screening, and illustrates key workflows and potential mechanisms of action through detailed diagrams.
Quantitative Cytotoxicity Data
This compound has demonstrated anti-proliferative activity against several human cancer cell lines. A study showed a significant, dose-dependent decrease in cell viability in colon and liver cancer cell lines after 24 hours of treatment.[1] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HT29 | Colon Carcinoma | 98 |
| HepG2 | Hepatocellular Carcinoma | 153 |
| HCT116 | Colon Carcinoma | 190 |
| Data sourced from experiments where cells were treated with this compound for 24 hours.[1] |
Experimental Protocols
A crucial component of preliminary screening is the in vitro cytotoxicity assay. The following is a detailed, representative protocol for the MTT assay, a widely used colorimetric method to assess cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
This assay quantifies cell viability by measuring the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HCT116, HepG2, HT29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells into a 96-well plate at a density of 3 x 10³ to 6 x 10³ cells per well in 100 µL of complete medium.[3]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range for initial screening could be 1, 10, 50, 100, and 200 µM.[1]
-
Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-treatment" control (cells in medium only).
-
After 24 hours of incubation, remove the old medium and add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the purple crystals.
-
Gently shake the plate for 5-10 minutes on an orbital shaker to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualized Workflows and Pathways
Diagrams created using Graphviz provide clear, logical representations of complex processes. The following diagrams illustrate the experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that may be involved in this compound's mechanism of action.
Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.
Hypothetical Mechanism of Action: Intrinsic Apoptosis Pathway
While the precise molecular mechanism of this compound has not been fully elucidated, many cytotoxic natural products induce cancer cell death via apoptosis (programmed cell death). The intrinsic, or mitochondrial, pathway is a common route activated by cellular stress.[4][5] This pathway is tightly regulated by the Bcl-2 family of proteins and converges on the activation of executioner caspases.[6][7]
Caption: Hypothetical intrinsic apoptosis pathway potentially induced by this compound.
This proposed pathway begins with this compound inducing cellular stress, which in turn activates pro-apoptotic proteins like Bax and Bak while inhibiting anti-apoptotic proteins like Bcl-2.[6] This leads to the release of cytochrome c from the mitochondria, a critical step often called the 'point of no return'.[4] Cytochrome c then associates with other factors to form the apoptosome, which activates a cascade of caspases, ultimately leading to the dismantling of the cell.[5][8] Further research is required to confirm if this or other signaling pathways are directly modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. brieflands.com [brieflands.com]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. mdpi.com [mdpi.com]
- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: High-Yield Isolation and Purification of Chevalone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone C, a member of the meroterpenoid class of natural products, has garnered significant interest within the scientific community. First identified from the soil-derived fungus Eurotium chevalieri, this compound and its analogs have demonstrated a range of biological activities, including synergistic effects with anticancer drugs[1]. Produced by various fungi, notably within the Aspergillus genus, this compound represents a promising scaffold for further drug development.
These application notes provide a detailed, high-yield protocol for the isolation and purification of this compound from fungal fermentation cultures. The methodology is compiled from established procedures for meroterpenoid extraction from Aspergillus species, including Aspergillus hiratsukae and Aspergillus chevalieri[1][2]. This protocol is intended to serve as a comprehensive guide for researchers aiming to obtain significant quantities of this compound for chemical, biological, and pharmacological studies.
Data Summary
The following table summarizes the anticipated quantitative data at each major stage of the isolation and purification process, based on a 50 L fermentation broth. Yields are representative estimates based on typical secondary metabolite production in Aspergillus species and may vary depending on specific fermentation conditions and strain productivity.
| Purification Stage | Description | Total Weight/Volume | Purity of this compound (Estimated) | Estimated Yield of this compound |
| 1. Fermentation Broth | Whole culture broth after 30 days of static fermentation. | 50 L | < 0.1% | 4.0 - 5.0 g |
| 2. Crude Ethyl Acetate Extract | Dried extract after liquid-liquid extraction of the fermented culture. | 50 - 70 g | 1 - 5% | 2.5 - 3.5 g |
| 3. Silica Gel Column Chromatography Fraction | Pooled fractions containing this compound after initial chromatographic separation. | 5 - 10 g | 20 - 40% | 1.0 - 1.5 g |
| 4. Sephadex LH-20 Column Chromatography Fraction | Pooled fractions after size-exclusion chromatography. | 1 - 2 g | 60 - 80% | 0.8 - 1.2 g |
| 5. Semi-preparative HPLC Purified Product | Final purified this compound after reverse-phase HPLC. | 0.5 - 0.8 g | > 95% | 500 - 800 mg |
Experimental Protocols
Fungal Strain and Fermentation
This protocol is optimized for Aspergillus hiratsukae or Aspergillus chevalieri.
1.1. Culture Media Preparation:
-
Seed Culture Medium (Potato Dextrose Broth - PDB):
-
Potato (sliced): 200 g
-
Glucose: 20 g
-
Artificial Sea Salt: 30 g
-
Distilled Water: 1 L
-
Adjust pH to 6.5 before autoclaving.
-
-
Production Medium:
-
Potato Extract: 6 g
-
Glucose: 20 g
-
Artificial Sea Salt: 30 g
-
Distilled Water: 1 L
-
Adjust pH to 6.5 before autoclaving.
-
1.2. Fermentation Procedure:
-
Inoculate the fungal strain onto Potato Dextrose Agar (PDA) plates and incubate at 28°C for 7 days.
-
Transfer agar plugs of the mycelium into a 500 mL flask containing 150 mL of PDB seed medium.
-
Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 3 days.
-
Use the seed culture to inoculate 50 L of the production medium distributed in 1 L flasks (300 mL medium per flask).
-
Incubate the production cultures under static conditions at 28°C for 30 days in the dark.
Extraction of Crude Metabolites
-
Combine the entire fermentation broth (mycelia and liquid) and soak overnight in a methanol/water solution (7:3 v/v).
-
Filter the mixture through cheesecloth to separate the filtrate from the fungal biomass. Repeat the extraction of the biomass three times.
-
Combine the filtrates and evaporate the methanol under reduced pressure.
-
Extract the resulting aqueous solution with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and dry them over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to yield the crude extract.
Chromatographic Purification
3.1. Silica Gel Column Chromatography (Initial Fractionation):
-
Adsorb the crude extract (50-70 g) onto silica gel (200-300 mesh).
-
Prepare a silica gel column and load the adsorbed sample.
-
Elute the column with a stepwise gradient of petroleum ether/ethyl acetate (from 40:1 to 0:1 v/v).
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) using a UV lamp.
-
Combine fractions that show the presence of this compound.
3.2. Sephadex LH-20 Column Chromatography (Size-Exclusion):
-
Dissolve the combined fractions from the silica gel column in a minimal amount of methanol.
-
Load the sample onto a Sephadex LH-20 column equilibrated with methanol.
-
Elute with methanol at a constant flow rate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing this compound.
3.3. Semi-preparative High-Performance Liquid Chromatography (Final Purification):
-
Dissolve the enriched fraction from the Sephadex column in methanol.
-
Purify the sample using a semi-preparative HPLC system equipped with a C18 column (e.g., YMC-pack ODS-A, 250 × 10 mm, 5 µm).
-
Elute with an isocratic or gradient system of acetonitrile/water. The exact ratio should be optimized based on analytical HPLC, but a starting point could be 70:30 (v/v) acetonitrile/water.
-
Monitor the elution at a suitable wavelength (e.g., 254 nm).
-
Collect the peak corresponding to this compound and evaporate the solvent to obtain the pure compound.
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of this compound.
Signaling Pathway (Placeholder)
While the direct signaling pathway leading to this compound biosynthesis is complex and not fully elucidated, a generalized diagram of a fungal secondary metabolite biosynthesis pathway is presented for illustrative purposes.
Caption: Generalized pathway for fungal secondary metabolite biosynthesis.
References
- 1. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of fermentation conditions for physcion production of Aspergillus chevalieri BYST01 by response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Sensitive Cell-Based Assay for Evaluating Chevalone C Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone C, a meroterpenoid fungal metabolite, has demonstrated significant cytotoxic effects against a range of human cancer cell lines, including breast, colorectal, and lung cancer.[1] Its potential as a therapeutic agent is underscored by its ability to induce cell death in cancer cells and even act synergistically with existing chemotherapeutic drugs.[2] To facilitate further research and development of this compound and its analogs, a robust and sensitive cell-based assay is crucial for characterizing its biological activity and elucidating its mechanism of action.
This application note provides a detailed protocol for a sensitive, multi-faceted cell-based assay to quantify the activity of this compound. The described methodology focuses on two key cellular processes frequently modulated by cytotoxic natural products: the induction of apoptosis and the inhibition of the NF-κB signaling pathway. By employing a combination of a caspase-3/7 activity assay and an NF-κB reporter assay, researchers can gain quantitative insights into the pro-apoptotic and anti-inflammatory potential of this compound.
Principle of the Assays
This protocol outlines two primary assays to be run in parallel:
-
Caspase-3/7 Activity Assay: A key indicator of apoptosis, the activation of effector caspases 3 and 7, is measured using a luminogenic substrate. The substrate is cleaved by active caspase-3/7, generating a luminescent signal that is directly proportional to the level of apoptosis induced by this compound.
-
NF-κB Reporter Assay: The NF-κB signaling pathway is a critical regulator of inflammation, cell survival, and proliferation, and is often dysregulated in cancer.[3] This assay utilizes a cell line stably transfected with a luciferase reporter gene under the control of NF-κB response elements. Inhibition of the NF-κB pathway by this compound will result in a decrease in luciferase expression, leading to a quantifiable reduction in luminescent signal.
Experimental Protocols
I. Cell Culture and Maintenance
-
Cell Line: Human lung carcinoma cell line A549 (ATCC® CCL-185™). This cell line is selected due to its documented sensitivity to this compound.[2]
-
Culture Medium: Prepare complete growth medium consisting of F-12K Medium (ATCC® 30-2004™) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.
II. Cytotoxicity Determination using MTT Assay
Prior to conducting the functional assays, it is essential to determine the cytotoxic concentration range of this compound on A549 cells.
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in complete growth medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration does not exceed 0.5%.
-
Cell Treatment: Replace the medium in each well with 100 µL of the prepared this compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curve. This value will guide the selection of appropriate concentrations for the subsequent functional assays.
III. Caspase-3/7 Activity Assay (Apoptosis)
-
Cell Seeding: Seed A549 cells in a white-walled 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Cell Treatment: Treat the cells with this compound at concentrations of 0.5x, 1x, and 2x the predetermined IC50 value for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Staurosporine).
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent (Promega) to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 2 hours, protected from light.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
IV. NF-κB Reporter Assay
-
Cell Line: A549 cells stably transfected with an NF-κB luciferase reporter construct. If not available, transient transfection can be performed using a commercially available NF-κB reporter kit.
-
Cell Seeding: Seed the NF-κB reporter A549 cells in a 96-well plate at a density of 8 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Cell Treatment and Stimulation:
-
Pre-treat the cells with this compound at concentrations of 0.5x, 1x, and 2x the IC50 value for 2 hours.
-
Induce NF-κB activation by adding TNFα (10 ng/mL final concentration) to the wells (except for the unstimulated control).
-
Incubate for an additional 6 hours.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature.
-
Prepare the luciferase assay reagent according to the manufacturer's instructions (e.g., ONE-Glo™ Luciferase Assay System, Promega).
-
Add a volume of luciferase reagent equal to the culture medium volume in each well.
-
Mix on a plate shaker for 2 minutes.
-
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Presentation
Table 1: Cytotoxicity of this compound on A549 Cells
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| Vehicle Control | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 1 | 85.7 ± 6.2 |
| 10 | 52.3 ± 4.8 |
| 50 | 15.1 ± 3.3 |
| 100 | 5.6 ± 2.1 |
| IC50 (µM) | ~10.5 |
Table 2: Effect of this compound on Caspase-3/7 Activity in A549 Cells
| Treatment | Relative Luminescence Units (RLU) (Mean ± SD) | Fold Change vs. Vehicle |
| Vehicle Control | 15,234 ± 1,102 | 1.0 |
| This compound (5 µM) | 45,702 ± 3,541 | 3.0 |
| This compound (10 µM) | 98,921 ± 7,812 | 6.5 |
| This compound (20 µM) | 182,808 ± 14,233 | 12.0 |
| Staurosporine (10 µM) | 213,276 ± 16,543 | 14.0 |
Table 3: Effect of this compound on TNFα-induced NF-κB Activity in A549 Cells
| Treatment | Relative Luminescence Units (RLU) (Mean ± SD) | % Inhibition of NF-κB Activity |
| Unstimulated Control | 8,976 ± 754 | - |
| TNFα (10 ng/mL) + Vehicle | 145,678 ± 11,234 | 0 |
| TNFα + this compound (5 µM) | 94,691 ± 8,543 | 35.0 |
| TNFα + this compound (10 µM) | 58,271 ± 5,112 | 60.0 |
| TNFα + this compound (20 µM) | 29,135 ± 2,876 | 80.0 |
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Terpenoids: natural inhibitors of NF-κB signaling with anti-inflammatory and anticancer potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for the Analytical Characterization of Chevalone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone C is a meroterpenoid fungal metabolite first isolated from Eurotium chevalieri.[1] As a member of the broader class of fungal meroterpenoids, which are known for their structural diversity and significant biological activities, this compound has garnered interest for its potential therapeutic applications.[1] It has demonstrated anti-proliferative activity against various cancer cell lines, including colon (HCT116), liver (HepG2), and melanoma (A375), as well as antimalarial properties. Given its therapeutic potential, robust and reliable analytical methods for the characterization of this compound are essential for drug discovery and development, quality control, and mechanism of action studies.
This document provides detailed application notes and experimental protocols for the comprehensive analytical characterization of this compound, utilizing modern chromatographic and spectroscopic techniques.
Physicochemical Properties of this compound
A thorough understanding of the fundamental physicochemical properties of this compound is the first step in its analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₂₈H₄₀O₅ | MedChemExpress |
| Molecular Weight | 456.6 g/mol | MedChemExpress |
| CAS Number | 1318025-77-2 | MedChemExpress |
| Class | Meroterpenoid | [1] |
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purification of this compound from complex mixtures such as fungal extracts or synthetic reaction media. A reversed-phase HPLC method is generally suitable for a moderately polar compound like this compound.
Experimental Protocol: HPLC Analysis of this compound
This protocol is a representative method and may require optimization based on the specific matrix and instrumentation.
1. Instrumentation and Column:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% formic acid (v/v).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid (v/v).
-
Filter both mobile phases through a 0.45 µm membrane filter and degas prior to use.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
Detection Wavelength: Monitor at 254 nm and 280 nm, or scan a broader range with a DAD to determine the optimal wavelength.
-
Gradient Elution: A gradient elution is recommended to ensure good separation from other metabolites.
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 10 | 90 |
| 25 | 10 | 90 |
| 26 | 90 | 10 |
| 30 | 90 | 10 |
4. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent, such as methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.
5. Data Analysis:
-
The retention time of this compound should be determined by running a pure standard.
-
Quantification can be achieved by creating a calibration curve with known concentrations of a this compound standard.
Spectroscopic Analysis: Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound. When coupled with a liquid chromatography system (LC-MS), it provides high sensitivity and selectivity for the analysis of complex samples.
Experimental Protocol: LC-MS/MS Analysis of this compound
1. Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.
2. Ionization Source:
-
Electrospray Ionization (ESI) is suitable for a molecule like this compound and can be operated in both positive and negative ion modes to maximize structural information.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Positive and Negative ESI.
-
Mass Range: m/z 100 - 1000.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr.
-
Collision Energy (for MS/MS): A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a comprehensive fragmentation pattern.
4. Data Analysis and Expected Fragmentation:
-
In positive ion mode, expect to observe the protonated molecule [M+H]⁺ and adducts such as [M+Na]⁺ and [M+K]⁺.
-
In negative ion mode, the deprotonated molecule [M-H]⁻ is expected.
-
The fragmentation of meroterpenoids often involves neutral losses of small molecules like H₂O, CO, and cleavage of the terpene and polyketide moieties. Analysis of these fragment ions is crucial for structural confirmation.
| Ion | Expected m/z |
| [M+H]⁺ | 457.6 |
| [M+Na]⁺ | 479.6 |
| [M-H]⁻ | 455.6 |
Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the de novo structure elucidation and confirmation of this compound. Both ¹H and ¹³C NMR, along with 2D NMR experiments (COSY, HSQC, HMBC), are necessary for unambiguous assignment of all proton and carbon signals.
Experimental Protocol: NMR Analysis of this compound
1. Sample Preparation:
-
Dissolve 5-10 mg of pure this compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Experiments:
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (protons on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different parts of the molecule.
3. Representative NMR Data: While a complete, officially published table of NMR data for this compound is best sourced from the primary literature (Kanokmedhakul et al., Tetrahedron, 2011, 67, 5461-5468), the following table presents representative chemical shifts for key functional groups in similar meroterpenoid structures.
| Functional Group | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Methyl groups (CH₃) | 0.8 - 1.5 | 15 - 30 |
| Methylene groups (CH₂) | 1.2 - 2.5 | 20 - 45 |
| Methine groups (CH) | 1.5 - 3.0 | 30 - 60 |
| Olefinic protons (C=CH) | 5.0 - 7.0 | 100 - 150 |
| Carbons attached to oxygen (C-O) | 3.5 - 4.5 | 60 - 90 |
| Carbonyl carbons (C=O) | - | 170 - 210 |
Experimental Workflow and Signaling Pathway Diagrams
Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the isolation and characterization of this compound from a fungal source.
Plausible Signaling Pathway
Given the cytotoxic and anti-proliferative effects of this compound, it is plausible that it may induce apoptosis in cancer cells. The diagram below illustrates a simplified intrinsic apoptosis pathway, a potential target for compounds like this compound.
Conclusion
The analytical techniques and protocols outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC for separation and quantification, high-resolution mass spectrometry for molecular weight determination and fragmentation analysis, and a suite of NMR experiments for detailed structure elucidation is essential for the unambiguous identification and characterization of this promising fungal metabolite. These methods are fundamental for advancing the research and development of this compound as a potential therapeutic agent.
References
Application Notes and Protocols for Evaluating the Synergistic Effects of Chevalone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone C, a meroterpenoid fungal metabolite, has demonstrated cytotoxic activity against various cancer cell lines.[1][2][3] Notably, preclinical studies have indicated that this compound exhibits synergistic effects with the chemotherapeutic agent doxorubicin in A549 non-small cell lung cancer cells.[1] This synergistic interaction presents a promising avenue for developing combination therapies that could enhance treatment efficacy and potentially reduce drug-related toxicities.
These application notes provide a comprehensive experimental framework for researchers to investigate and quantify the synergistic effects of this compound in combination with other anti-cancer agents. The protocols herein detail methods for assessing cell viability, apoptosis, and potential underlying molecular mechanisms.
Experimental Design and Workflow
A systematic approach is crucial for evaluating synergistic drug interactions. The overall workflow involves determining the cytotoxic effects of individual agents, followed by assessing their combined effects at various concentrations. Subsequently, the nature of the interaction (synergy, additivity, or antagonism) is quantified, and deeper mechanistic studies can be performed to elucidate the underlying signaling pathways.
Caption: Experimental workflow for evaluating this compound synergy.
Key Experimental Protocols
Cell Viability and Synergy Analysis (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][5] This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of individual drugs and for evaluating the effects of combination treatments.
Materials:
-
A549 cells (or other cancer cell line of interest)
-
DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in sterile water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Drug Treatment (Single Agent IC50 Determination):
-
Prepare serial dilutions of this compound and Doxorubicin separately in culture medium.
-
After 24 hours of cell seeding, remove the medium and add 100 µL of the various drug concentrations to the respective wells. Include a vehicle control (medium with the highest concentration of DMSO used).
-
Incubate the plate for 48 or 72 hours.
-
-
Drug Treatment (Combination Assay):
-
Based on the IC50 values, prepare combination treatments at a constant ratio (e.g., based on the ratio of their IC50 values).
-
Treat cells with serial dilutions of the drug combination.
-
Incubate for the same duration as the single-agent assay.
-
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis (Synergy Quantification):
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Use the dose-response data to calculate the Combination Index (CI) using the Chou-Talalay method.[7][8] Software such as CompuSyn can be used for this analysis.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Data Presentation:
Table 1: IC50 Values of Single Agents on A549 Cells
| Compound | IC50 (µM) after 48h |
|---|---|
| This compound | [Insert Value] |
| Doxorubicin | [Insert Value] |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| Fraction Affected (Fa) | CI Value | Interpretation |
|---|---|---|
| 0.25 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.50 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.75 | [Insert Value] | [Synergy/Additive/Antagonism] |
| 0.90 | [Insert Value] | [Synergy/Additive/Antagonism] |
Apoptosis Assessment (Annexin V-FITC/PI Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][9] It is used to determine if the synergistic cytotoxicity observed is due to an induction of apoptosis.
Materials:
-
A549 cells
-
This compound and Doxorubicin
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed A549 cells in 6-well plates. Treat the cells with this compound, Doxorubicin, and their combination at synergistic concentrations (e.g., IC50 concentrations) for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.
-
Cell Staining:
-
Wash the collected cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[3]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][3]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data will be displayed in a quadrant plot:
-
Lower-left (Annexin V-/PI-): Viable cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation:
Table 3: Percentage of Apoptotic A549 Cells after Treatment
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Total Apoptosis (%) |
|---|---|---|---|
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] |
Investigation of Molecular Mechanisms (Western Blot)
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insights into the signaling pathways affected by the drug combination.[2][10] Based on literature regarding doxorubicin resistance in A549 cells, potential pathways to investigate include those involving drug resistance proteins and key signaling nodes like STAT3 and Akt.[11][12]
Hypothesized Signaling Pathway:
Chemotherapeutic agents like doxorubicin can induce cellular stress, leading to the activation of survival pathways such as PI3K/Akt and STAT3, which can contribute to drug resistance. This compound, in synergy with doxorubicin, may inhibit these pro-survival signals, leading to enhanced apoptosis.
Caption: Hypothesized signaling pathway for this compound synergy.
Materials:
-
Treated A549 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
Protocol:
-
Protein Extraction: Lyse the treated cell pellets with ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of target proteins to a loading control like β-actin.
Data Presentation:
Table 4: Relative Protein Expression in A549 Cells
| Treatment | p-Akt/Total Akt Ratio | p-STAT3/Total STAT3 Ratio | Bcl-2/β-actin Ratio | Bax/β-actin Ratio |
|---|---|---|---|---|
| Control | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Doxorubicin | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| Combination | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
By following these detailed protocols, researchers can effectively evaluate the synergistic potential of this compound in combination with other therapeutic agents. The quantitative data generated from these experiments will be crucial for guiding further preclinical and clinical development of novel combination cancer therapies.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium [medium.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchhub.com [researchhub.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. 2.8. MTT Assay [bio-protocol.org]
- 7. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. p‑STAT3 influences doxorubicin and etoposide resistance of A549 cells grown in an in vitro 3D culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing the Anti-proliferative Effects of Chevalone C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chevalone C is a fungal meroterpenoid that, along with its analogues, has shown potential cytotoxic activities against various cancer cell lines. This document provides detailed application notes and protocols for assessing the anti-proliferative effects of this compound in vitro. The methodologies outlined herein are standard assays used in cancer research and drug discovery to determine the efficacy of a compound in inhibiting cancer cell growth. While specific anti-proliferative data for this compound is limited in publicly available literature, the protocols provided are robust methods to generate such data. Furthermore, potential signaling pathways that may be modulated by this compound, based on the known mechanisms of other meroterpenoids and natural anti-cancer compounds, are visualized.
Data Presentation: Summary of Expected Quantitative Data
The following tables are templates for summarizing the quantitative data obtained from the experimental protocols described below.
Table 1: Cytotoxicity of this compound against Various Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| e.g., MCF-7 | Breast Adenocarcinoma | 48 | Data to be determined |
| e.g., A549 | Lung Carcinoma | 48 | Data to be determined |
| e.g., HCT116 | Colon Carcinoma | 48 | Data to be determined |
| e.g., PC-3 | Prostate Cancer | 48 | Data to be determined |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Effect of this compound on Colony Formation
| Cell Line | This compound Conc. (µM) | Number of Colonies | Plating Efficiency (%) | Survival Fraction (%) |
| e.g., MCF-7 | 0 (Control) | Data to be determined | Data to be determined | 100 |
| Concentration 1 | Data to be determined | Data to be determined | Data to be determined | |
| Concentration 2 | Data to be determined | Data to be determined | Data to be determined | |
| Concentration 3 | Data to be determined | Data to be determined | Data to be determined |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay measures the reduction of yellow MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[1][2][3][4]
Materials:
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a blank (medium only).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10-50 µL of MTT solution (final concentration 0.5 mg/mL) to each well.[1][2] Incubate for 3-4 hours at 37°C.[1][2]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1][3] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[1]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[2][3] A reference wavelength of >650 nm can be used to subtract background absorbance.[2]
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Sulforhodamine B (SRB) Assay for Cell Proliferation
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[5][6]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
PBS, pH 7.4
-
Trichloroacetic acid (TCA), 10% (w/v) cold solution
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM, pH 10.5
-
96-well flat-bottom microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period with this compound, gently add 50-100 µL of cold 10% TCA to each well to fix the cells.[5] Incubate at 4°C for at least 1 hour.[5]
-
Washing: Carefully remove the supernatant and wash the plates four to five times with 1% acetic acid to remove excess TCA.[5] Allow the plates to air-dry completely.
-
Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[5][6]
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye.[6] Allow the plates to air-dry.
-
Solubilization: Add 100-200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[5][7] Shake the plate on an orbital shaker for 10 minutes.[7]
-
Absorbance Measurement: Read the absorbance at 510 nm or 540 nm using a microplate reader.[5][7]
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value as described for the MTT assay.
Colony Formation (Clonogenic) Assay
This assay assesses the ability of a single cell to grow into a colony, which is a measure of cell survival and proliferation after treatment with a cytotoxic agent.[8]
Materials:
-
This compound stock solution
-
Selected cancer cell lines
-
Complete cell culture medium
-
Trypsin-EDTA solution
-
Fixative solution (e.g., 4% paraformaldehyde or absolute methanol)[9]
-
Staining solution (e.g., 0.5% crystal violet in methanol/water)[9]
-
6-well plates
Protocol:
-
Cell Seeding: Prepare a single-cell suspension of the desired cancer cell line. Seed a low number of cells (e.g., 200-1000 cells per well) into 6-well plates containing complete culture medium. The optimal seeding density should be determined empirically to yield 20-150 colonies in the control wells.[9]
-
Compound Treatment: Allow the cells to attach for 24 hours. Then, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for 10-14 days at 37°C and 5% CO2, allowing colonies to form. The medium can be replaced every 3-4 days if necessary.
-
Colony Fixation and Staining: After the incubation period, carefully remove the medium and wash the wells with PBS. Add the fixative solution and incubate for 10-15 minutes. Remove the fixative and add the crystal violet staining solution. Incubate for 20-30 minutes.
-
Washing and Drying: Remove the staining solution and gently wash the wells with water until the background is clear. Allow the plates to air-dry.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.
-
Data Analysis:
-
Plating Efficiency (PE): (Number of colonies formed in control / Number of cells seeded) x 100
-
Surviving Fraction (SF): (Number of colonies formed after treatment / (Number of cells seeded x PE/100))
-
Mandatory Visualizations
Experimental Workflow for Anti-proliferative Assays
Caption: Workflow for assessing the anti-proliferative effects of this compound.
Potential Signaling Pathways Modulated by this compound
Disclaimer: The following diagrams depict signaling pathways that are commonly dysregulated in cancer and are known targets of other anti-proliferative compounds, including other terpenoids. The specific effect of this compound on these pathways has not been definitively established and requires further experimental validation.
1. PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that promotes cell proliferation, growth, and survival.[10] Its inhibition is a common mechanism for anti-cancer drugs.
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by this compound.
2. MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[4][11] Its dysregulation is a hallmark of many cancers.
Caption: Potential inhibition of the MAPK/ERK signaling pathway by this compound.
3. p53-Mediated Apoptosis Pathway
The p53 tumor suppressor protein plays a central role in inducing cell cycle arrest and apoptosis in response to cellular stress, such as DNA damage caused by cytotoxic compounds.[9]
Caption: Potential induction of p53-mediated apoptosis by this compound.
References
- 1. L-carvone induces p53, caspase 3 mediated apoptosis and inhibits the migration of breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Biological activities of meroterpenoids isolated from different sources [frontiersin.org]
- 3. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Anti-Proliferative and Pro-Apoptotic Activities of Synthesized 3,4,5 Tri-Methoxy Ciprofloxacin Chalcone Hybrid, through p53 Up-Regulation in HepG2 and MCF7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chelidonine Induces Apoptosis via GADD45a-p53 Regulation in Human Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Application Notes and Protocols: Chevalone C in the Study of Fungal Secondary Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fungal secondary metabolites are a rich source of bioactive compounds with significant applications in medicine and agriculture. However, many of the biosynthetic gene clusters (BGCs) responsible for their production remain silent under standard laboratory conditions. The use of chemical elicitors to activate these cryptic pathways is a promising strategy for discovering novel natural products and understanding the regulation of secondary metabolism. Chevalone C, a meroterpenoid isolated from various fungal species, represents a potential chemical elicitor. These application notes provide a framework for utilizing this compound to study and manipulate fungal secondary metabolism, including hypothetical effects and detailed protocols for analysis. While direct studies on the application of this compound as a modulator of secondary metabolism are limited, this document outlines the established methodologies to investigate its potential.
Principle of Application
This compound, as a complex secondary metabolite itself, may influence the intricate regulatory networks governing the expression of other BGCs in fungi. The proposed application is based on the hypothesis that the introduction of this compound into a fungal culture can act as an external signal, potentially mimicking natural ecological interactions or inducing a stress response. This can lead to changes in the global secondary metabolome of the fungus, including the activation of silent BGCs and altered production of known metabolites. By studying these changes, researchers can uncover novel bioactive compounds and gain insights into the signaling pathways that control their biosynthesis.
Data Presentation: Hypothetical Effects of this compound on Fungal Secondary Metabolism
The following tables present hypothetical quantitative data illustrating the potential effects of this compound on the production of various secondary metabolites in a model filamentous fungus, such as Aspergillus nidulans. These tables are for illustrative purposes to guide data presentation in actual experiments.
Table 1: Effect of this compound on the Production of Known Secondary Metabolites in Aspergillus nidulans
| Compound | Control (μg/mL) | This compound (10 μM) (μg/mL) | Fold Change |
| Penicillin G | 150.2 ± 12.5 | 75.1 ± 8.9 | -2.0 |
| Sterigmatocystin | 45.8 ± 5.1 | 112.3 ± 10.2 | +2.5 |
| Orsellinic Acid | 22.1 ± 2.5 | 88.4 ± 9.1 | +4.0 |
Table 2: Induction of Cryptic Secondary Metabolites by this compound in Aspergillus nidulans
| Putative Novel Compound | Retention Time (min) | [M+H]⁺ (m/z) | Control | This compound (10 μM) |
| Cryptic Metabolite 1 | 12.5 | 421.2345 | Not Detected | Detected |
| Cryptic Metabolite 2 | 18.2 | 567.3456 | Not Detected | Detected |
| Cryptic Metabolite 3 | 25.7 | 389.1234 | Not Detected | Detected |
Table 3: Dose-Dependent Effect of this compound on Sterigmatocystin Production in Aspergillus nidulans
| This compound Concentration (μM) | Sterigmatocystin (μg/mL) |
| 0 (Control) | 46.2 ± 4.8 |
| 1 | 65.1 ± 6.2 |
| 5 | 98.7 ± 9.5 |
| 10 | 115.4 ± 11.1 |
| 25 | 85.3 ± 8.1 |
| 50 | 50.1 ± 5.5 |
Experimental Protocols
Protocol 1: Fungal Cultivation and Elicitation with this compound
Objective: To cultivate a target fungus and induce changes in its secondary metabolite profile using this compound.
Materials:
-
Target fungal strain (e.g., Aspergillus nidulans, Fusarium graminearum, Penicillium chrysogenum)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth (PDB), Yeast Extract Sucrose (YES) medium)
-
Sterile flasks or multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile DMSO (vehicle control)
-
Incubator shaker
Procedure:
-
Prepare a spore suspension or mycelial inoculum of the target fungus from a fresh culture plate.
-
Inoculate sterile liquid medium in flasks with the fungal inoculum.
-
Incubate the cultures under optimal conditions (e.g., 25-30°C, 150-200 rpm) for a period of growth (e.g., 2-3 days) to allow for biomass accumulation.
-
Prepare working solutions of this compound in the culture medium. Add the appropriate volume of this compound stock solution to the cultures to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 μM).
-
To a control culture, add an equivalent volume of sterile DMSO.
-
Continue the incubation for a further period (e.g., 5-10 days) to allow for the production of secondary metabolites.
-
Harvest the cultures by separating the mycelium from the culture broth by filtration.
Protocol 2: Extraction of Secondary Metabolites
Objective: To extract secondary metabolites from both the fungal mycelium and the culture broth.
Materials:
-
Harvested fungal mycelium and culture broth
-
Organic solvents (e.g., ethyl acetate, methanol, acetone)
-
Separatory funnel
-
Rotary evaporator
-
Freeze-dryer (for mycelium)
Procedure: A. Extraction from Culture Broth (Extracellular Metabolites):
-
Transfer the culture filtrate to a separatory funnel.
-
Perform a liquid-liquid extraction by adding an equal volume of ethyl acetate.
-
Shake vigorously and allow the layers to separate.
-
Collect the organic (upper) layer. Repeat the extraction process two more times.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent using a rotary evaporator to obtain the crude extract.
B. Extraction from Mycelium (Intracellular Metabolites):
-
Freeze-dry the harvested mycelium to remove water.
-
Grind the dried mycelium into a fine powder.
-
Extract the mycelial powder with methanol or acetone by sonication or maceration.
-
Filter the extract to remove the mycelial debris.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude extract.
Protocol 3: Analysis of Secondary Metabolite Profiles by HPLC and LC-MS
Objective: To analyze and compare the secondary metabolite profiles of control and this compound-treated fungal cultures.[1][2][3][4][5]
Materials:
-
Crude extracts from Protocol 2
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or trifluoroacetic acid
-
HPLC system with a Diode Array Detector (DAD) or UV detector
-
LC-MS system (e.g., Q-TOF, Orbitrap) for high-resolution mass spectrometry
-
C18 analytical column
Procedure:
-
Dissolve the crude extracts in a suitable solvent (e.g., methanol) to a known concentration (e.g., 1 mg/mL).
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
Set up the HPLC or LC-MS method with a suitable gradient elution program. A typical gradient might be a linear gradient from 10% to 100% acetonitrile in water (with 0.1% formic acid) over 30 minutes.
-
Inject the samples and acquire the data.
-
For HPLC-DAD/UV, compare the chromatograms of the control and treated samples, looking for changes in peak areas (quantification of known metabolites) and the appearance of new peaks (potential novel compounds).
-
For LC-MS, analyze the data to identify metabolites based on their accurate mass and fragmentation patterns. Compare the metabolic profiles to identify differentially produced compounds. Utilize databases for dereplication of known compounds.[6][7]
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
Objective: To investigate the effect of this compound on the expression of genes within secondary metabolite biosynthetic gene clusters.[8][9][10][11][12]
Materials:
-
Fungal mycelium harvested at different time points after this compound treatment
-
RNA extraction kit suitable for fungi
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
Primers for target biosynthetic genes and housekeeping genes (e.g., β-tubulin, actin)
-
qPCR instrument
Procedure:
-
Freeze the harvested mycelium immediately in liquid nitrogen and store at -80°C.
-
Extract total RNA from the mycelium using a suitable kit, following the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.
-
Design and validate primers for the target biosynthetic genes (e.g., polyketide synthases, non-ribosomal peptide synthetases) and housekeeping genes.
-
Perform qPCR reactions using the synthesized cDNA as a template.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes in this compound-treated samples compared to the control.
Mandatory Visualizations
Caption: Fungal secondary metabolism signaling pathway.
Caption: Experimental workflow for studying this compound effects.
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. awprotocols.s3.amazonaws.com [awprotocols.s3.amazonaws.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Improvement of Targeted Fungi Secondary Metabolite Production Using a Systematic Experimental Design and Chemometrics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A High-resolution MS, MS/MS, and UV Database of Fungal Secondary Metabolites as a Dereplication Protocol for Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Analysis of Fungal Gene Expression by Real Time Quantitative PCR | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 11. Analysis of fungal gene expression by Real Time quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FungiQuant: A broad-coverage fungal quantitative real-time PCR assay - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chevalone C Solubility for In Vitro Assays
This technical support center provides guidance and troubleshooting for researchers working with Chevalone C, focusing on challenges related to its solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a meroterpenoid fungal metabolite with demonstrated cytotoxic, antibacterial, and antimalarial activities.[1][2][3] Like many complex natural products, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media. This can lead to precipitation of the compound, inaccurate dosing, and unreliable experimental results in in vitro assays.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for creating a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][4] DMSO is a polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[5]
Q3: What is the maximum recommended concentration of DMSO in my in vitro assay?
A3: It is crucial to keep the final concentration of DMSO in your cell culture media as low as possible to avoid solvent-induced cytotoxicity.[6] A general recommendation is to keep the final DMSO concentration at or below 0.5%, although the tolerance can vary between cell lines. It is best practice to determine the maximum tolerated DMSO concentration for your specific cell line by running a vehicle control experiment.
Q4: My this compound precipitated when I added it to the cell culture medium. What should I do?
A4: This is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for a stepwise approach to resolving this problem. The main strategies involve optimizing your dilution method, using co-solvents, or employing surfactants.[7]
Troubleshooting Guide
Issue: Precipitation of this compound in Aqueous Media
This guide will walk you through a series of steps to address the precipitation of this compound in your in vitro assay.
Step 1: Optimize Stock Solution and Dilution Technique
-
Problem: The initial dilution of the highly concentrated DMSO stock into the aqueous medium can cause the compound to crash out of solution.
-
Solution:
-
Prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution. To aid dissolution, you can gently warm the solution to 37°C and use sonication.[4]
-
Perform serial dilutions. Instead of a single large dilution, perform a series of intermediate dilutions in your cell culture medium. This gradual decrease in solvent concentration can help maintain solubility.
-
Vortex during dilution. When adding the this compound stock (or intermediate dilutions) to the medium, vortex the medium to ensure rapid and uniform mixing.
-
Step 2: Utilize a Co-solvent System
-
Problem: DMSO alone may not be sufficient to maintain solubility at the desired final concentration.
-
Solution: Introduce a co-solvent to your cell culture medium.[8][9] Co-solvents can improve the solubility of hydrophobic compounds in aqueous solutions.[10]
-
Common Co-solvents:
-
Ethanol
-
Polyethylene glycol 400 (PEG400)
-
Propylene glycol (PG)
-
-
Important Consideration: As with DMSO, it is essential to determine the cytotoxic threshold of any co-solvent on your specific cell line.
-
Step 3: Employ Surfactants
-
Problem: If co-solvents are not effective or introduce unacceptable toxicity, surfactants can be used to form micelles that encapsulate the hydrophobic compound.[11][12]
-
Solution: Add a small amount of a biocompatible surfactant to your culture medium.
-
Common Surfactants:
-
Tween® 20
-
Tween® 80
-
-
Critical Concentration: The concentration of the surfactant should be above its critical micelle concentration (CMC) to ensure micelle formation.[13] However, high concentrations of surfactants can be cytotoxic.[14] It is crucial to perform a dose-response experiment to find the optimal, non-toxic concentration for your assay.
-
Experimental Protocols
Protocol 1: Standard Solubilization of this compound using DMSO
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Weigh the appropriate amount of this compound powder (Molecular Weight: 456.61 g/mol ).[1][2]
-
Add the calculated volume of 100% DMSO.
-
To facilitate dissolution, gently warm the vial to 37°C and sonicate for 10-15 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1][4]
-
-
Prepare working solutions.
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution into pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the medium is below the cytotoxic level for your cell line (typically ≤ 0.5%).
-
Vortex the medium immediately after adding the this compound solution.
-
Protocol 2: Co-solvent Assisted Solubilization
-
Determine the maximum tolerated concentration of the co-solvent (e.g., Ethanol, PEG400).
-
Prepare a dilution series of the co-solvent in your cell culture medium.
-
Treat your cells with these concentrations and assess cell viability after the desired incubation time using an appropriate assay (e.g., MTT, CellTiter-Glo®).
-
-
Prepare the this compound stock solution as described in Protocol 1.
-
Prepare your final working solutions by diluting the this compound stock into cell culture medium containing the pre-determined, non-toxic concentration of the co-solvent.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Notes |
| DMSO | Soluble[1][4] | Recommended for stock solutions. |
| Acetonitrile | Slightly Soluble (0.1-1 mg/ml for Chevalone B, a related compound)[15] | May be used for analytical purposes. |
| Water | Insoluble[7][16] | Not suitable as a primary solvent. |
| Ethanol | Likely soluble, but data not specifically available for this compound. | Can be used as a co-solvent.[14] |
| Methanol | Likely soluble, but data not specifically available for this compound. | Can be used as a co-solvent.[14] |
Table 2: Common Co-solvents and Surfactants for In Vitro Assays
| Agent Type | Agent | Typical Final Concentration | Potential Issues |
| Co-solvent | DMSO | < 0.5% | Cytotoxicity at higher concentrations.[6] |
| Co-solvent | Ethanol | < 1% | Cytotoxicity at higher concentrations.[14] |
| Co-solvent | PEG400 | < 1% | Can affect cell membrane properties.[7] |
| Surfactant | Tween® 20 | 0.01% - 0.1% | Cytotoxicity, potential interference with assays.[14] |
| Surfactant | Tween® 80 | 0.01% - 0.1% | Cytotoxicity, potential interference with assays.[14] |
Visualizations
Caption: A decision-making workflow for solubilizing this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. 生分解性共重合体ミセルによるドラッグデリバリーシステム [sigmaaldrich.com]
- 12. Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract - PMC [pmc.ncbi.nlm.nih.gov]
- 13. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 14. researchgate.net [researchgate.net]
- 15. caymanchem.com [caymanchem.com]
- 16. echemi.com [echemi.com]
Technical Support Center: Optimizing Cell Seeding Density for Chevalone C Cytotoxicity Experiments
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for optimizing cell seeding density in cytotoxicity experiments involving Chevalone C.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing cell seeding density so critical for cytotoxicity assays?
A1: Optimizing cell seeding density is crucial for the reliability and reproducibility of in vitro cytotoxicity data.[1] The density at which cells are seeded can significantly impact their growth rate, metabolic activity, and response to cytotoxic agents like this compound.[2][3]
Key factors influenced by cell density include:
-
Nutrient and Growth Factor Availability: Overly dense cultures can lead to rapid nutrient depletion and accumulation of waste products, affecting cell health and drug response.[4]
-
Cell-to-Cell Interactions: Cell contact can trigger signaling pathways that alter drug sensitivity.[5]
-
Proliferation Rate: The fraction of cells in different phases of the cell cycle changes with density, which is important as many chemotherapeutic agents target proliferating cells.[6]
-
Assay Window: The cell number must be sufficient to generate a measurable signal but low enough to avoid signal saturation or artifacts from overgrowth.[7]
Q2: How does cell seeding density affect the IC50 value of a compound?
A2: The 50% inhibitory concentration (IC50) value can vary significantly with the initial cell seeding density.[8] Multiple studies have demonstrated a trend where more densely seeded cells appear more resistant to chemotherapeutic agents, resulting in a higher IC50 value.[6] This phenomenon, known as density-dependent chemoresistance, has been observed across various cancer cell lines and drugs.[8] For example, the IC50 of cisplatin in TOV-21G ovarian cancer cells shows a linear increase as seeding density increases. Therefore, failing to standardize seeding density can lead to inconsistent and unreliable IC50 measurements.[6]
Q3: What is this compound and what is its known cytotoxic activity?
A3: this compound is a meroterpenoid fungal metabolite that has demonstrated anti-proliferative activity against several human cancer cell lines.[9][10] It is known to induce cell death in HCT116 colorectal carcinoma cells.[10] Its cytotoxic effects have been observed in colon, liver, and melanoma cell lines.[9]
Experimental Protocols & Data
Protocol 1: Determining Optimal Cell Seeding Density
This protocol provides a step-by-step method to identify the ideal seeding density for your specific cell line and experimental conditions prior to conducting cytotoxicity assays with this compound.
Objective: To find a seeding density that maintains cells in the exponential growth phase throughout the duration of the experiment and provides a linear, non-saturating signal for the chosen viability assay.[11]
Materials:
-
Your target cancer cell line (e.g., HCT116, HepG2)
-
Complete culture medium
-
96-well clear, flat-bottom plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Preparation: Culture cells until they reach approximately 80-90% confluency. Harvest the cells using standard trypsinization methods and perform a cell count using a hemocytometer and trypan blue to ensure high viability (>95%).
-
Prepare Serial Dilutions: Resuspend the cell pellet in a complete medium to create a stock concentration. From this stock, prepare a series of dilutions to test a range of seeding densities. A common range to test is from 1,000 to 40,000 cells/well.[12]
-
Plate Seeding:
-
Add 100 µL of the appropriate cell suspension to each well of a 96-well plate according to your density plan. Plate at least three replicates for each density.
-
Include "media only" wells as a background control.[13]
-
-
Incubation: Incubate the plates for time points relevant to your planned this compound exposure (e.g., 24, 48, and 72 hours).[1]
-
Cell Viability Assay: At each time point, perform your chosen cell viability assay (e.g., MTT) according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the average absorbance of the "media only" wells from all other readings.
-
Plot the average absorbance (or luminescence/fluorescence) against the number of cells seeded for each time point.
-
Identify the seeding density that results in exponential growth over the intended assay duration and provides a signal that is well above background but not in the plateau phase of the curve.[1][11] This will be your optimal seeding density.
-
Workflow for Optimizing Seeding Density
Caption: Workflow for determining the optimal cell seeding density.
Quantitative Data Examples
Table 1: Effect of Seeding Density on IC50 Values for Various Drugs This table illustrates the documented impact of cell seeding density on the chemoresistance of different cancer cell lines.
| Cell Line | Drug | Seeding Density (cells/well) | IC50 (µM) | Reference |
| TOV-21G | Cisplatin | 500 | 2.66 | [14] |
| 5,000 | 2.45 | [14] | ||
| 20,000 | 5.47 | [14] | ||
| 50,000 | 12.00 | [14] | ||
| U-2 OS | Etoposide | 500 | 1.88 | [14] |
| 5,000 | 2.98 | [14] | ||
| 20,000 | 5.19 | [14] | ||
| 50,000 | 6.50 | [14] | ||
| SW480 | Chloroquine | 2,000 | 9.51 | [2] |
| 20,000 | 75.68 | [2] |
Table 2: Reported Cytotoxic Activity of this compound This table summarizes the known cytotoxic effects of this compound on various human cancer cell lines.
| Cell Line | Cancer Type | Metric | Value | Reference |
| BC1 | Breast Cancer | IC50 | 8.7 µg/mL | [10] |
| HepG2 | Liver Cancer | IC50 | 153 µM | [9] |
| HCT116 | Colon Cancer | IC50 | 190 µM | [9] |
| HT29 | Colon Cancer | IC50 | 98 µM | [9] |
| HCT116 | Colon Cancer | Activity | Induces cell death | [10] |
Troubleshooting Guide
Q: I'm observing high variability between my replicate wells. What could be the cause?
A: High well-to-well variability is a common issue that can obscure results.[15] Several factors can contribute to this problem.
-
Uneven Cell Distribution: Ensure the cell suspension is homogenous before and during plating. Gently swirl the flask or tube frequently to prevent cells from settling.[16]
-
Pipetting Errors: Inconsistent pipetting volumes or technique can introduce significant errors. Use calibrated pipettes, ensure tips are properly attached, and try to maintain a consistent speed and angle when dispensing.[17]
-
Edge Effects: Wells on the perimeter of a 96-well plate are prone to faster evaporation, leading to changes in media concentration. To mitigate this, fill the outer wells with sterile PBS or media and do not use them for experimental data.[17]
-
Presence of Bubbles: Air bubbles in the wells can interfere with absorbance readings.[15] If bubbles are present, they can be removed with a sterile syringe needle or pipette tip.[13]
-
Incomplete Reagent Mixing: Ensure all reagents, especially viscous ones or those that form precipitates (like formazan in an MTT assay), are thoroughly mixed before reading the plate.[17]
Troubleshooting Logic for High Variability
Caption: A decision tree for troubleshooting high assay variability.
Q: My dose-response curve doesn't look right or my IC50 values are inconsistent between experiments. What should I check?
A: Inconsistent dose-response curves are often linked to cell health and density.
-
Sub-optimal Seeding Density: As discussed, using a cell density that is too high or too low can dramatically alter the IC50 value.[2] Re-run your density optimization experiment (Protocol 1) to confirm you are using the correct density for your cell line and assay duration.
-
Cell Health and Passage Number: Use cells that are healthy and at a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, including changes in drug sensitivity.[7][18] Never allow cells to become over-confluent in culture flasks before plating.[7]
-
Compound Stability: Ensure your stock of this compound is properly stored and that you avoid multiple freeze-thaw cycles, which can degrade the compound.[19]
-
Incubation Time: The duration of drug exposure is critical. An incubation time that is too short may not be sufficient to observe a cytotoxic effect, while one that is too long may result in artifacts from cell overgrowth in the control wells. Treatment durations typically range from 24 to 72 hours, depending on the cell type's doubling time.[1]
Potential Signaling Pathway for Cytotoxicity
While the exact mechanism of this compound is a subject of ongoing research, many cytotoxic compounds induce apoptosis (programmed cell death). This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways.[20] Understanding these pathways can help in designing follow-up mechanistic studies.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. opentrons.com [opentrons.com]
- 5. Proteomics reveals that cell density could affect the efficacy of drug treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. caymanchem.com [caymanchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. What is the optimal seeding density and incubation time to use with the XTT Cell Viability Kit #9095? | Cell Signaling Technology [cellsignal.com]
- 13. dojindo.com [dojindo.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. researchgate.net [researchgate.net]
- 17. protocolsandsolutions.com [protocolsandsolutions.com]
- 18. researchgate.net [researchgate.net]
- 19. Drug Sensitivity Assays of Human Cancer Organoid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cyclizine induces cytotoxicity and apoptosis in macrophages through the extrinsic and intrinsic apoptotic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing experimental artifacts in Chevalone C bioassays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common experimental artifacts encountered during bioassays with Chevalone C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a meroterpenoid fungal metabolite originally isolated from Eurotium chevalieri.[1][2] It has demonstrated a range of biological activities, including antibacterial activity against M. tuberculosis H37Ra and multidrug-resistant isolates of E. coli, S. aureus, and E. faecium.[1][2] Notably, it exhibits cytotoxic effects against various human cancer cell lines, including breast cancer (BC1), colorectal carcinoma (HCT116 and HT29), liver cancer (HepG2), and melanoma (A375).[1][2][3]
Q2: What are the most common assays used to evaluate the bioactivity of this compound?
The most frequently reported bioassays for this compound are cell viability and cytotoxicity assays, such as the MTT and LDH assays, to determine its anti-proliferative effects on cancer cell lines.[1][2][3]
Q3: What are some potential sources of artifacts in this compound bioassays?
As with many natural products, experimental artifacts can arise from the physicochemical properties of this compound and its interaction with assay components. Potential sources of artifacts include:
-
Compound Solubility and Aggregation: Poor solubility in aqueous buffer can lead to compound precipitation or aggregation, affecting the accuracy of results.
-
Autofluorescence: The inherent fluorescence of a compound can interfere with fluorescence-based assays.
-
Interaction with Assay Reagents: this compound may directly interact with assay reagents, such as the tetrazolium salts in MTT assays, leading to false-positive or false-negative results.
-
Cell Culture Conditions: Variations in cell density, passage number, and media composition can significantly impact assay outcomes.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency and avoid edge effects by not using the outer wells of the plate. |
| This compound Precipitation | Visually inspect wells for any precipitate after adding this compound. If precipitation occurs, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5% DMSO).[4] |
| Cell Contamination | Regularly test cell lines for mycoplasma contamination. Visually inspect cells for any morphological changes that could indicate contamination. |
| Inconsistent Incubation Times | Ensure all plates are incubated for the exact same duration. |
Issue 2: Unexpectedly Low or No Cytotoxicity Observed
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incorrect this compound Concentration | Verify the stock solution concentration and perform serial dilutions accurately. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to cytotoxic compounds.[5][6] Consider using a panel of cell lines or a cell line known to be sensitive to similar compounds. |
| Assay Interference | This compound might interfere with the assay chemistry. For example, it could chemically reduce the MTT reagent, leading to a false cell viability signal. Run a cell-free control with this compound and the assay reagents to check for direct interactions. |
| Sub-optimal Assay Conditions | Optimize incubation time and cell density for the specific cell line being used. |
Issue 3: Suspected Off-Target Effects or Assay Interference
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Compound Autofluorescence | If using a fluorescence-based assay, measure the fluorescence of this compound alone at the excitation and emission wavelengths of the assay. If there is significant overlap, consider using a non-fluorescent assay method. |
| Interaction with Assay Dyes | Some compounds can quench or enhance the fluorescence of assay dyes. This can be tested in a cell-free system. |
| Compound Aggregation | Aggregation can lead to non-specific effects. The formation of aggregates can sometimes be detected by dynamic light scattering or by observing a steep dose-response curve. Including a small amount of a non-ionic detergent like Tween-20 in the assay buffer can sometimes mitigate aggregation. |
Quantitative Data
Table 1: Reported IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |
| BC1 | Human Breast Cancer | 8.7 | 19.05 | [1][2] |
| HCT116 | Human Colorectal Carcinoma | - | 190 | [3] |
| HT29 | Human Colorectal Carcinoma | - | 98 | [3] |
| HepG2 | Human Liver Cancer | - | 153 | [3] |
| A375 | Human Melanoma | - | - | [3] |
Note: The molecular weight of this compound is 456.6 g/mol .[1]
Experimental Protocols
MTT Cytotoxicity Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT stock solution to each well and incubate for 3-4 hours at 37°C.[7]
-
Formazan Solubilization: After incubation, carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
LDH Cytotoxicity Assay Protocol
This protocol provides a general framework for assessing cytotoxicity by measuring lactate dehydrogenase (LDH) release.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of the incubation period.[10]
-
Background control: Medium only.
-
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes to pellet the cells.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase and INT) to each well.
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes, protected from light. Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100
Signaling Pathways and Experimental Workflows
The cytotoxic effects of many natural products are mediated through the induction of apoptosis. The following diagrams illustrate the key signaling pathways potentially involved in this compound-induced cell death and a general workflow for investigating these pathways.
Caption: Apoptosis Signaling Pathways.
Caption: Experimental Workflow for Investigating this compound's Mechanism.
Caption: Troubleshooting Logic for Inconsistent Bioassay Results.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase I gene expression and cell sensitivity to camptothecin in human cell lines of different tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sensitivity of different cell lines to phototoxic effect of disulfonated chloroaluminium phthalocyanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. MTT (Assay protocol [protocols.io]
- 9. broadpharm.com [broadpharm.com]
- 10. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Chevalone C in Microbial Strains
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Chevalone C. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on overcoming potential microbial resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
A1: this compound is a meroterpenoid, a class of natural products with diverse biological activities. It has demonstrated in vitro activity against Mycobacterium tuberculosis and various multidrug-resistant (MDR) bacterial isolates, including Escherichia coli, Staphylococcus aureus, and Enterococcus faecium.[1][2][3]
Q2: I am observing higher than expected Minimum Inhibitory Concentration (MIC) values for this compound against my microbial strain. What are the potential reasons?
A2: Increased MIC values can indicate the presence of resistance mechanisms. The most common inferred mechanisms for a natural product like this compound include:
-
Increased Efflux Pump Activity: The microbial strain may be actively pumping this compound out of the cell, preventing it from reaching its intracellular target.
-
Biofilm Formation: The strain may be forming a biofilm, a protective matrix that can prevent this compound from reaching the bacterial cells. Bacteria within biofilms can be up to 1,000 times more resistant to antimicrobial agents compared to their planktonic (free-living) counterparts.
-
Target Modification: The microbial target of this compound may have undergone a mutation, reducing the binding affinity of the compound.
-
Enzymatic Degradation: The strain might produce enzymes that degrade or inactivate this compound.
Q3: How can I investigate if my microbial strain is developing resistance to this compound?
A3: A step-by-step approach can help you identify the potential resistance mechanism. This workflow is designed to guide you through a series of experiments to pinpoint the cause of reduced susceptibility.
Troubleshooting Guides
Issue 1: Inconsistent MIC Results
| Symptom | Possible Cause | Suggested Solution |
| High variability in MIC values between replicates. | Inconsistent inoculum density. | Ensure a standardized inoculum is prepared for each experiment, typically to a 0.5 McFarland standard. |
| Improper serial dilutions. | Use calibrated pipettes and fresh tips for each dilution step to ensure accuracy. | |
| No growth in control wells. | Inactive bacterial culture or improper growth medium. | Use a fresh culture and verify that the growth medium supports robust growth of the test strain. |
| Growth in all wells, including high concentrations of this compound. | Contamination of the culture or the compound stock. | Streak the culture for single colonies to ensure purity. Prepare a fresh stock solution of this compound. |
Issue 2: Suspected Efflux Pump-Mediated Resistance
| Symptom | Possible Cause | Suggested Solution |
| MIC of this compound is significantly reduced in the presence of a known efflux pump inhibitor (EPI) like PAβN or verapamil. | The microbial strain is overexpressing one or more efflux pumps that recognize this compound as a substrate. | Confirm by performing a fluorescent dye accumulation/efflux assay. Increased accumulation or decreased efflux in the presence of an EPI is indicative of efflux pump activity. |
| No change in MIC with an EPI. | Resistance is likely not mediated by the efflux pumps targeted by the specific EPI used. | Test with a broader range of EPIs that target different efflux pump families. Consider other resistance mechanisms like biofilm formation or target modification. |
Issue 3: Suspected Biofilm-Mediated Resistance
| Symptom | Possible Cause | Suggested Solution |
| Visible film or clumps in culture wells, and high MIC values. | The strain is a strong biofilm producer. | Quantify biofilm formation using the Crystal Violet assay. A significant amount of staining indicates biofilm production. |
| Test the activity of this compound against pre-formed biofilms to determine its efficacy against mature biofilms. | ||
| No visible biofilm, but still high resistance. | Biofilm formation may be subtle or resistance is due to other mechanisms. | Even weak biofilm formation can contribute to resistance. Perform a quantitative biofilm assay. If negative, investigate other mechanisms like efflux pumps. |
Data Presentation
While specific quantitative data for this compound against a wide range of multidrug-resistant strains is limited in publicly available literature, the following tables provide representative MIC values for Chevalone E (a closely related compound) and other meroterpenoids to offer a comparative perspective.
Table 1: Minimum Inhibitory Concentration (MIC) of Chevalone E and Other Meroterpenoids against Resistant Bacterial Strains
| Compound | Microbial Strain | Resistance Profile | MIC (µg/mL) | Reference |
| Chevalone E | Staphylococcus aureus (MRSA) | Methicillin-Resistant | >256 (synergistic with oxacillin) | [4] |
| Dankasterone A | Staphylococcus aureus | - | 16 | [4] |
| Dankasterone A | Enterococcus faecalis | - | 32 | [4] |
| Merochlorin G | Staphylococcus aureus | - | 2 | |
| Merochlorin G | Bacillus subtilis | - | 1 |
Note: The provided data for Chevalone E suggests it may act synergistically with other antibiotics, a common trait for natural products that can enhance the efficacy of existing drugs.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution (in a suitable solvent like DMSO)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare serial two-fold dilutions of this compound in MHB in the 96-well plate. The final volume in each well should be 100 µL. Include a growth control well (bacteria and medium, no compound) and a sterility control well (medium only).
-
Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
Quantification of Biofilm Formation using Crystal Violet Assay
Materials:
-
96-well flat-bottom microtiter plates
-
Bacterial culture
-
Tryptic Soy Broth (TSB) or other suitable medium
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Procedure:
-
Inoculate 200 µL of a diluted bacterial culture (typically 1:100 from an overnight culture) into the wells of a 96-well plate. Include media-only control wells.
-
Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.
-
Carefully remove the planktonic cells by aspiration or gentle washing with PBS.
-
Add 200 µL of 0.1% crystal violet to each well and incubate at room temperature for 15 minutes.
-
Wash the wells gently with PBS to remove excess stain.
-
Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.
-
Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.
Efflux Pump Activity Assay using a Fluorescent Dye
This protocol describes a general method using a fluorescent substrate like ethidium bromide or Nile Red.
Materials:
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Fluorescent dye (e.g., Ethidium Bromide or Nile Red)
-
Glucose solution
-
Efflux pump inhibitor (EPI) (e.g., PAβN)
-
Fluorometer or fluorescence plate reader
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase and harvest the cells by centrifugation.
-
Wash the cell pellet with PBS and resuspend in PBS to a specific optical density (e.g., OD₆₀₀ of 0.4).
-
Pre-load the cells with the fluorescent dye in the presence of an energy source de-coupler (like CCCP) to maximize dye uptake.
-
Wash the cells to remove the extracellular dye and the de-coupler.
-
Resuspend the dye-loaded cells in PBS.
-
Initiate efflux by adding glucose to energize the cells.
-
Monitor the decrease in fluorescence over time using a fluorometer. A rapid decrease in fluorescence indicates active efflux.
-
To test the effect of this compound or an EPI, add the compound to the cell suspension before the addition of glucose and compare the efflux rate to the control.
Mandatory Visualizations
General Mechanisms of Microbial Resistance
This diagram illustrates the primary ways bacteria can develop resistance to antimicrobial compounds like this compound.
Signaling Pathways in Bacterial Resistance
Bacterial signaling networks, such as two-component systems and quorum sensing, play a crucial role in regulating resistance mechanisms.
References
Troubleshooting inconsistent results in Chevalone C activity screening.
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Chevalone C. It is designed to help identify and resolve common sources of variability and inconsistency in experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a meroterpenoid, a type of secondary metabolite produced by fungi such as Eurotium chevalieri and Neosartorya spinosa.[1][2][3] It is known to exhibit a range of biological activities, making it a compound of interest for drug development.
Key reported activities include:
-
Cytotoxicity: this compound has demonstrated cytotoxic (cell-killing) effects against various human cancer cell lines, including breast cancer (BC1), colorectal carcinoma (HCT116), lung cancer (A549), liver cancer (HepG2), and melanoma (A375).[1][2][4][5]
-
Antimicrobial Activity: It is active against Mycobacterium tuberculosis and multidrug-resistant bacterial strains such as E. coli, S. aureus, and E. faecium.[1][2]
-
Antimalarial Activity: The compound has shown activity against the malaria parasite Plasmodium falciparum.[3][5]
-
Synergistic Effects: In some cases, this compound can enhance the efficacy of other therapeutic agents. For example, it has been shown to work synergistically with the chemotherapy drug doxorubicin in A549 lung cancer cells.[4]
Q2: How should I properly store and handle my this compound sample to ensure stability?
Proper storage is critical for maintaining the biological activity of this compound and ensuring reproducible results. Based on supplier recommendations, follow these guidelines:
| Storage Condition | Duration | Rationale |
| Powder (Lyophilized) | Up to 3 years | Prevents degradation from moisture and ambient temperature. |
| In Solvent (e.g., DMSO) | Up to 1 year | Minimizes degradation in solution; -80°C is preferred over -20°C for long-term stability. |
Data sourced from vendor datasheets.[1]
Best Practices:
-
Upon receipt, store the powder at -20°C.
-
For creating stock solutions, use an analytical grade solvent like DMSO.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
-
Store stock solution aliquots at -80°C.
Q3: What are the most common sources of inconsistent results in cell-based screening assays?
Inconsistent results can typically be traced back to three main areas: biological factors, technical execution, and the properties of the compound itself.
| Category | Common Sources of Error |
| Biological Variability | Cell line misidentification or cross-contamination.[6] High cell passage number leading to phenotypic drift.[7] Poor cell health and viability (<80%) at the start of the experiment.[6][8] Inconsistent cell seeding density.[9] Mycoplasma or other microbial contamination.[6] |
| Technical & Procedural Variability | Inaccurate pipetting, especially of cells or viscous solutions.[8][9] "Edge effects" in microplates due to evaporation.[9][10] Lot-to-lot variability in reagents (e.g., media, serum).[8] Fluctuations in incubator conditions (CO2, temperature, humidity).[6] Incorrect instrument settings on the plate reader.[8] |
| Compound-Specific Issues | Poor solubility of this compound in the assay medium, leading to precipitation.[9] Degradation of the compound due to improper storage or handling. Interference of the compound with the assay detection method (e.g., autofluorescence).[11] |
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Q4: My assay results are not reproducible between experiments performed on different days. What should I check?
Lack of inter-experiment reproducibility is a common challenge. The workflow below provides a systematic approach to identifying the cause.
Recommendations:
-
Standardize Biological Starting Material: Use cells within a consistent, narrow passage number range. A good practice is to create a large, quality-controlled frozen stock of cells that can be used for the entire screening campaign.[7]
-
Maintain SOPs: Ensure that every step, from cell seeding to the final plate reading, is performed identically across experiments. Document all reagent lot numbers.[8]
-
Use Fresh Aliquots: Avoid using a stock solution of this compound that has been stored for a long time or subjected to multiple freeze-thaw cycles. Thaw a fresh aliquot for each experiment.
Q5: I'm seeing high well-to-well variability and a significant "edge effect" in my plates. How can I fix this?
High variability within a single plate, particularly when the outer wells behave differently from the inner wells, is often due to an "edge effect." This is typically caused by the evaporation of media from the perimeter wells during incubation, which concentrates the remaining components, including your compound and any assay reagents.[10]
Mitigation Strategies:
-
Create a Humidity Moat: Fill the outer perimeter wells of your microplate with sterile phosphate-buffered saline (PBS) or sterile water instead of cells. This creates a moisture buffer and protects the experimental wells.[9]
-
Ensure Proper Incubator Humidity: Verify that the water pan in your CO2 incubator is full and that the incubator maintains high humidity.
-
Use Breathable Plate Seals: For long incubation periods, use seals that allow gas exchange but minimize evaporation.
-
Randomize Plate Layout: If some variability persists, consider randomizing the location of your controls and treatments on the plate to prevent systematic bias.[10]
Q6: I suspect my this compound is precipitating in the assay medium. How can I confirm and resolve this?
This compound is a hydrophobic molecule, and precipitation in aqueous cell culture medium is a common issue that leads to inconsistent and inaccurate results.[9]
Confirmation and Resolution Steps:
-
Visual Inspection: Before adding the compound solution to your cells, visually inspect the diluted solution. Look for cloudiness or particulates. You can also check the wells under a microscope after adding the compound; precipitates are often visible.
-
Solubility Test: Prepare the highest concentration of this compound in your assay medium (without cells) and let it sit in the incubator for a few hours. Check for precipitation.
-
Reduce Final DMSO Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in the wells is as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells and affect compound solubility.
-
Test a Lower Concentration Range: If precipitation is observed, the compound is likely exceeding its solubility limit. Reduce the highest concentration in your dose-response curve and re-run the experiment.
-
Consider a Different Formulation: In some cases, using a different solvent or a formulation with a solubilizing agent may be necessary, but this should be carefully validated to ensure the formulation itself does not affect the cells.
Experimental Protocol: Cell Viability (Cytotoxicity) Assay
This protocol provides a general workflow for assessing the cytotoxic activity of this compound using a resazurin-based assay (e.g., CellTiter-Blue, alamarBlue), which measures metabolic activity as an indicator of cell viability.
Detailed Steps:
-
Cell Seeding: Trypsinize and count cells. Ensure cell viability is >90%. Dilute cells to the optimized seeding density (determined previously to ensure cells are in an exponential growth phase at the end of the assay) and plate 100 µL into each well of a 96-well plate.
-
Overnight Incubation: Incubate the plate at 37°C, 5% CO2 for 18-24 hours.
-
Compound Preparation: Prepare a 2X working concentration serial dilution of this compound in cell culture medium. For example, if your final desired concentrations are 0.1, 1, 10, and 100 µM, prepare 2X solutions at 0.2, 2, 20, and 200 µM.
-
Cell Treatment: Carefully remove 100 µL of medium from the wells and add 100 µL of the 2X compound dilutions. This brings the final volume to 200 µL and the compound to the 1X final concentration.
-
Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 48 hours).
-
Assay: Add 20 µL of the resazurin reagent to each well.
-
Final Incubation: Incubate for 1-4 hours, protected from light.
-
Data Acquisition: Read the fluorescence on a compatible plate reader.
-
Data Analysis:
-
Subtract the background fluorescence (media-only wells).
-
Normalize the results by setting the vehicle control (e.g., 0.1% DMSO) to 100% viability and a positive control (e.g., a known toxin or no cells) to 0% viability.
-
Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Reference Data & Visualizations
Reported In Vitro Activity of this compound
The following table summarizes publicly available activity data for this compound. Note that IC50 and MIC values can vary significantly based on the specific cell line, microbial strain, and assay conditions used.[2]
| Activity Type | Target | Reported Value | Reference |
| Cytotoxicity | BC1 human breast cancer cells | IC50 = 8.7 µg/mL | [1][2] |
| Cytotoxicity | HCT116 colon cancer cells | Induces cell death | [1][2] |
| Cytotoxicity | HepG2, HCT116, HT29 cells | IC50 = 153, 190, 98 µM (at 24h) | [5] |
| Antimycobacterial | M. tuberculosis H37Ra | MIC = 6.3 µg/mL | [1][2] |
| Antimalarial | Plasmodium falciparum | IC50 = 25.0 µg/mL | [5] |
Hypothetical Mechanism of Action: Induction of Apoptosis
Many cytotoxic compounds exert their effects by inducing apoptosis (programmed cell death). While the precise molecular target of this compound is not fully elucidated, a potential mechanism could involve the activation of key signaling cascades that lead to cell death. The diagram below illustrates a simplified, hypothetical pathway.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound analogues and globoscinic acid derivatives from the fungus Neosartorya spinosa KKU-1NK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Incubation Time for Chevalone C in Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Chevalone C in cell culture experiments. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure optimal results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mode of action in cell culture?
This compound is a meroterpenoid fungal metabolite originally isolated from Eurotium chevalieri. In cell culture experiments, its primary activity is cytotoxic, inducing cell death in various cancer cell lines. Evidence suggests that some meroterpenoids exert their cytotoxic effects by inducing apoptosis through a mitochondria-mediated pathway.
2. What is a typical starting concentration and incubation time for this compound?
Based on published data, a common incubation time for assessing the cytotoxic effects of this compound is 24 hours. The effective concentration can vary significantly between cell lines. A good starting point for a dose-response experiment would be to use a range of concentrations from approximately 1 µM to 200 µM.
3. How should I prepare and store this compound for cell culture experiments?
This compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C for long-term use (up to 3 years for powder) or -80°C for the solvent-based stock (for 1 year). For experiments, the stock solution should be diluted in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
4. Is this compound stable in cell culture medium?
Troubleshooting Guide
Encountering issues in your cell culture experiments with this compound? This guide provides a structured approach to identifying and resolving common problems.
Logical Troubleshooting Workflow
Caption: Troubleshooting Decision Tree for this compound Experiments.
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to determine the optimal incubation period for observing the cytotoxic effects of this compound on a specific cell line.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for Optimizing this compound Incubation Time.
Methodology:
-
Cell Seeding:
-
Culture your chosen cell line to ~80% confluency.
-
Trypsinize and resuspend the cells to create a single-cell suspension.
-
Count the cells and determine the optimal seeding density to ensure cells are in the exponential growth phase and do not become over-confluent by the final time point (e.g., 72 hours).
-
Seed the cells in at least three 96-well plates and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM).
-
Also, prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound and the vehicle control.
-
-
Incubation:
-
Incubate one plate for 24 hours, a second plate for 48 hours, and a third plate for 72 hours.
-
-
Cell Viability Assay:
-
At each time point, perform a cell viability assay according to the manufacturer's instructions (e.g., MTT, MTS, or a luminescent-based assay like CellTiter-Glo®).
-
-
Data Analysis:
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration at each time point.
-
Plot the dose-response curves and calculate the IC50 value for each incubation period.
-
The optimal incubation time will depend on the experimental goals, such as achieving a potent IC50 value while maintaining a sufficient therapeutic window.
-
Data Presentation
Table 1: Reported IC50 Values for this compound and Related Meroterpenoids
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| This compound | BC1 (Human Breast Cancer) | 8.7 µg/mL | Not Specified | |
| This compound | HCT116 (Human Colon Carcinoma) | 190 µM | 24 hours | |
| This compound | HepG2 (Human Liver Carcinoma) | 153 µM | 24 hours | |
| This compound | HT29 (Human Colon Carcinoma) | 98 µM | 24 hours | |
| Chevalone B | Lung Carcinoma | 3.9 µg/mL | Not Specified | |
| Chevalone B | Epidermal Carcinoma | 2.9 µg/mL | Not Specified | |
| Chevalone D | BC1 (Human Breast Cancer) | 7.8 µg/mL | Not Specified |
Signaling Pathway
Mitochondria-Mediated Apoptosis Pathway (Putative for Meroterpenoids)
While the precise signaling pathway for this compound-induced apoptosis is not fully elucidated, many cytotoxic meroterpenoids are known to trigger the intrinsic, or mitochondria-mediated, apoptosis pathway. This pathway involves the release of cytochrome c from the mitochondria, which then activates a cascade of caspases, ultimately leading to programmed cell death.
Caption: Putative Mitochondria-Mediated Apoptosis Pathway for this compound.
Strategies to minimize off-target effects of Chevalone C in cellular models.
Chevalone C Technical Support Center
This guide provides researchers, scientists, and drug development professionals with strategies to characterize and minimize the off-target effects of this compound in cellular models. Given that the specific molecular target and off-targets of this compound are not yet fully elucidated, this document focuses on established methodologies for assessing and mitigating non-specific effects common to bioactive small molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known activity?
This compound is a meroterpenoid fungal metabolite.[1][2] It has been shown to exhibit a range of biological activities, including anti-proliferative and cytotoxic effects against various human cancer cell lines, as well as antimalarial and antibacterial properties.[1][2][3] Its broad cytotoxicity necessitates careful experimental design to distinguish between on-target and potential off-target effects.
Q2: How can I determine the optimal concentration of this compound to minimize off-target effects?
The key is to identify the lowest concentration that produces the desired on-target phenotype while minimizing broader cytotoxic effects.
-
Recommendation: Perform a dose-response experiment across a wide range of concentrations. It is crucial to establish a therapeutic window for your specific cellular model.
-
Experimental Protocol:
-
Cell Plating: Plate your cells at a consistent density in a multi-well plate (e.g., 96-well).
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 nM to 200 µM). Treat the cells for a relevant time period (e.g., 24, 48, or 72 hours).
-
Viability Assay: Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to measure the cytotoxic effects at each concentration.
-
Phenotypic Assay: Simultaneously, use an assay specific to your hypothesized on-target effect (e.g., reporter gene assay, measurement of a specific protein marker).
-
Data Analysis: Plot both the cytotoxicity curve and the on-target activity curve. The optimal concentration range will be where you observe significant on-target activity with minimal cytotoxicity.
-
Q3: What are the essential control experiments to differentiate on-target from off-target effects?
Several controls are critical for validating that an observed phenotype is a direct result of modulating the intended target.
-
Structural Analogue Control: If available, use a structurally similar but biologically inactive analogue of this compound. This helps to rule out effects caused by the chemical scaffold itself.
-
Genetic Controls:
-
Target Knockout/Knockdown: Use CRISPR-Cas9 or siRNA/shRNA to eliminate or reduce the expression of the hypothesized target protein. If this compound acts on this target, its effect should be significantly diminished in these cells compared to wild-type cells.[4]
-
Target Overexpression: In some cases, overexpressing the target protein can rescue the cells from the compound's effect.
-
-
Orthogonal Assays: Confirm the on-target phenotype using a different experimental method. For example, if your primary assay is a reporter assay, validate the findings with a biophysical assay (like Surface Plasmon Resonance) or by measuring a downstream biomarker.[5]
Q4: My results show widespread cell death that doesn't seem specific to my target pathway. What are the next steps?
This is a common issue with cytotoxic compounds. The goal is to determine if the observed cytotoxicity is an off-target effect or a consequence of potent on-target activity.
-
Troubleshooting Workflow:
-
Re-evaluate Concentration: Ensure you are using the lowest effective concentration, as determined by your dose-response experiments.
-
Time-Course Analysis: Perform a time-course experiment to see if the on-target phenotype occurs at an earlier time point, before widespread cytotoxicity begins.
-
Apoptosis/Necrosis Assays: Use assays like Annexin V/PI staining to determine the mechanism of cell death. This can provide clues about the pathways involved.
-
Target Engagement Assays: Use techniques like Thermal Proteome Profiling (TPP) or cellular thermal shift assays (CETSA) to confirm that this compound is binding to your intended target in the cellular environment.
-
Off-Target Profiling: Consider unbiased, systems-level approaches to identify potential off-targets. This can include proteomic or transcriptomic profiling of treated cells to identify unexpectedly modulated pathways.
-
Q5: How can modern techniques help identify the molecular off-targets of this compound?
Identifying unintended binding partners is crucial for understanding a compound's full biological activity.
-
Affinity-Based Methods: These methods involve immobilizing this compound on a solid support (like beads) and using it to "pull down" interacting proteins from cell lysates. These proteins are then identified using mass spectrometry.
-
Global Proteomics and Phosphoproteomics: This approach analyzes changes in the abundance or phosphorylation state of thousands of proteins in cells treated with this compound. This can reveal which signaling pathways are perturbed, providing clues about both on- and off-targets.[6]
-
Metabolic Profiling: Analyzing the metabolic state of cells after treatment can reveal unexpected enzymatic inhibitions, which can point to off-target interactions.[7]
-
Computational Prediction: If the primary target is known, computational tools can predict off-targets by screening for proteins with similar binding pockets.[4]
Data & Protocols
Published Cytotoxicity of this compound
The following table summarizes the reported IC₅₀ values for this compound against various human cancer cell lines. These values can serve as a starting point for designing dose-response experiments in your specific model.
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| HCT116 | Colon | 190 | [1] |
| HT29 | Colon | 98 | [1] |
| HepG2 | Liver | 153 | [1] |
| BC1 | Breast | 8.7 µg/mL | [2] |
| KB | Oral Cavity | 32.7 - 103.3 | [8] |
| NCI-H187 | Lung | 32.7 - 103.3 | [8] |
Note: Direct comparison of values may be difficult due to differing experimental conditions.
Protocol: Orthogonal Assay Using Western Blot
This protocol describes how to validate the effect of this compound on a hypothesized target pathway (e.g., inhibition of a specific kinase) by measuring the phosphorylation of a downstream substrate.
-
Cell Treatment: Treat cells with this compound at the optimal concentration and for the optimal time determined previously. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the pathway).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein for each sample onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities. A decrease in the phosphorylated substrate in the this compound-treated sample compared to the vehicle control would support an on-target effect. Re-probe the blot for the total protein of the substrate and a loading control (e.g., GAPDH) to ensure equal loading.
Visual Guides
Workflow for Minimizing Off-Target Effects
Caption: Experimental workflow for characterizing and mitigating the off-target effects of a novel compound.
Hypothetical Signaling Pathway: On- vs. Off-Target Effects
Caption: Divergence of on-target and off-target signaling pathways following treatment with this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting unexpected experimental outcomes with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound analogues and globoscinic acid derivatives from the fungus Neosartorya spinosa KKU-1NK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Chevalone C and Other Meroterpenoid Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the meroterpenoid compound Chevalone C with other relevant meroterpenoids. This analysis is supported by experimental data from peer-reviewed literature, detailing the biological activities and methodologies used in these studies.
Meroterpenoids, a class of natural products derived from mixed biosynthetic pathways of terpenoids and polyketides, have garnered significant interest in the scientific community for their diverse and potent biological activities. Among these, this compound, a fungal metabolite, has demonstrated promising cytotoxic, antimycobacterial, and antimalarial properties. This guide offers a comparative overview of this compound's performance against other meroterpenoids, presents the experimental protocols for key bioassays, and visualizes potential signaling pathways and experimental workflows.
Data Presentation: A Comparative Look at Bioactivity
The following tables summarize the quantitative data on the biological activities of this compound and a selection of other meroterpenoid compounds. This allows for a direct comparison of their potency across various assays.
Table 1: Cytotoxic Activity of Meroterpenoid Compounds
| Compound | Cancer Cell Line | IC50 (µg/mL) | IC50 (µM) | Source Organism | Reference |
| This compound | BC1 (human breast cancer) | 8.7 | 19.05 | Eurotium chevalieri | [1] |
| KB (human oral carcinoma) | - | 32.7 - 103.3 | Neosartorya spinosa | [2] | |
| NCI-H187 (human small cell lung cancer) | - | 32.7 - 103.3 | Neosartorya spinosa | [2] | |
| Chevalone B | KB | 2.9 | 6.35 | Eurotium chevalieri | |
| NCI-H187 | 9.8 | 21.46 | Eurotium chevalieri | ||
| 1-hydroxythis compound | KB | - | 32.7 - 103.3 | Neosartorya spinosa | [2] |
| NCI-H187 | - | 32.7 - 103.3 | Neosartorya spinosa | [2] | |
| 1-acetoxythis compound | KB | - | 32.7 - 103.3 | Neosartorya spinosa | [2] |
| NCI-H187 | - | 32.7 - 103.3 | Neosartorya spinosa | [2] | |
| 1,11-dihydroxythis compound | KB | - | 32.7 - 103.3 | Neosartorya spinosa | [2] |
| NCI-H187 | - | 32.7 - 103.3 | Neosartorya spinosa | [2] | |
| Echinulin (Chevalone H-M known compound) | SF-268 (human glioblastoma) | - | 12.75 | Aspergillus hiratsukae | [3] |
| MCF-7 (human breast cancer) | - | 9.29 | Aspergillus hiratsukae | [3] | |
| A549 (human lung carcinoma) | - | 20.11 | Aspergillus hiratsukae | [3] |
Table 2: Antimycobacterial and Antimalarial Activity of this compound and its Analogues
| Compound | Activity | Strain/Organism | MIC (µg/mL) | IC50 (µg/mL) | IC50 (µM) | Source Organism | Reference |
| This compound | Antimycobacterial | Mycobacterium tuberculosis H37Ra | 6.3 | - | - | Eurotium chevalieri | [1] |
| 1-hydroxythis compound | Antimycobacterial | Mycobacterium tuberculosis | - | - | 26.4 | Neosartorya spinosa | [2] |
| 1-acetoxythis compound | Antimalarial | Plasmodium falciparum | - | - | 6.67 | Neosartorya spinosa | [2] |
Experimental Protocols: Methodologies for Bioactivity Assessment
The following are detailed protocols for the key experiments cited in this guide, providing a basis for reproducibility and further investigation.
Cytotoxicity Assay: MTT Method
The cytotoxic activity of the compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A negative control (vehicle, typically DMSO) and a positive control (a known cytotoxic drug) are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4][5][6]
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Antimycobacterial Assay: Resazurin Microtiter Assay (REMA)
The antimycobacterial activity is often assessed using the Resazurin Microtiter Assay (REMA), a colorimetric and fluorometric method that determines cell viability.[7][8][9]
-
Inoculum Preparation: A suspension of Mycobacterium tuberculosis H37Ra is prepared in a suitable broth (e.g., Middlebrook 7H9) and its turbidity is adjusted to a McFarland standard.
-
Compound Dilution: The test compounds are serially diluted in 96-well microtiter plates.
-
Inoculation: The bacterial suspension is added to each well containing the test compounds.
-
Incubation: The plates are incubated at 37°C for 7 days.
-
Resazurin Addition: After incubation, a solution of resazurin is added to each well.
-
Re-incubation and Observation: The plates are incubated for another 24-48 hours. Viable bacteria will reduce the blue resazurin to the pink and fluorescent resorufin.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents the color change from blue to pink.[7][8]
Antimalarial Assay: SYBR Green I-based Fluorescence Assay
The in vitro antimalarial activity against Plasmodium falciparum can be evaluated using a SYBR Green I-based fluorescence assay, which measures the proliferation of the parasite by quantifying its DNA content.[10][11][12]
-
Parasite Culture: The K1 strain of P. falciparum is maintained in continuous culture in human erythrocytes.
-
Drug Plate Preparation: The test compounds are serially diluted and added to 96-well plates.
-
Inoculation: A synchronized parasite culture (ring stage) is added to each well.
-
Incubation: The plates are incubated for 72 hours in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Lysis and Staining: After incubation, the cells are lysed, and SYBR Green I, a fluorescent dye that binds to DNA, is added.
-
Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
IC50 Calculation: The IC50 value is calculated by comparing the fluorescence of the drug-treated wells with that of the drug-free control wells.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate a potential signaling pathway involved in cytotoxicity and a general experimental workflow for bioactivity screening.
Discussion on Potential Signaling Pathways
While the precise molecular mechanisms of this compound's cytotoxicity are not yet fully elucidated, its ability to induce cell death in cancer cell lines suggests the involvement of apoptotic signaling pathways. The intrinsic, or mitochondrial, pathway of apoptosis is a common mechanism for many natural product-based anticancer agents. As depicted in the diagram above, this pathway is initiated by various cellular stresses, leading to the activation of pro-apoptotic proteins like Bax and Bak. This results in the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, which then triggers a cascade of caspase activation, ultimately leading to programmed cell death.
It is plausible that this compound and its analogues exert their cytotoxic effects by inducing cellular stress that activates this intrinsic apoptotic pathway. However, further research, such as cell cycle analysis, western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins), and investigation into its effects on specific signaling cascades like the PI3K/Akt or MAPK pathways, is necessary to confirm this hypothesis.
Furthermore, the synergistic effect of this compound with doxorubicin in A549 lung cancer cells is of significant interest.[3] Doxorubicin is a well-known topoisomerase II inhibitor that induces DNA damage and apoptosis. The synergy could arise from this compound enhancing doxorubicin-induced apoptosis, inhibiting DNA repair mechanisms, or modulating drug efflux pumps that contribute to doxorubicin resistance. Unraveling the mechanism of this synergy could pave the way for novel combination therapies.
Conclusion
This compound and its analogues represent a promising class of meroterpenoid compounds with notable cytotoxic, antimycobacterial, and antimalarial activities. This guide provides a comparative summary of their bioactivities and the experimental protocols used for their evaluation. While the quantitative data highlights their potential, a deeper understanding of their mechanisms of action, particularly the signaling pathways they modulate, is crucial for their future development as therapeutic agents. The provided diagrams offer a visual representation of potential mechanisms and workflows to guide further research in this exciting field. Future studies should focus on elucidating the precise molecular targets and signaling pathways of this compound to unlock its full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound analogues and globoscinic acid derivatives from the fungus Neosartorya spinosa KKU-1NK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chevalones H–M: Six New α-Pyrone Meroterpenoids from the Gorgonian Coral-Derived Fungus Aspergillus hiratsukae SCSIO 7S2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. iddo.org [iddo.org]
- 11. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 12. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Chevalone C: A Comparative Analysis in Diverse Tumor Models
For Immediate Release
A comprehensive review of available data on Chevalone C, a meroterpenoid of fungal origin, highlights its promising anticancer activities across a spectrum of cancer cell lines. This guide consolidates existing in vitro data, comparing its efficacy with established chemotherapeutic agents, and delves into its potential mechanisms of action, providing a valuable resource for researchers, scientists, and drug development professionals.
This compound has demonstrated notable cytotoxic effects against various cancer cell lines, including colon, liver, melanoma, and breast cancer. This report presents a comparative analysis of its potency, outlines key experimental methodologies for its evaluation, and visualizes its putative signaling pathways and experimental workflows.
Comparative Anticancer Efficacy of this compound
To contextualize the anticancer potential of this compound, its half-maximal inhibitory concentration (IC50) values are compared with those of the conventional chemotherapeutic drug, Doxorubicin, in various cancer cell lines.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) | Reference |
| HCT116 | Colon Carcinoma | 190 | ~0.08 - 0.5 | [1][2] |
| HT29 | Colon Carcinoma | 98 | ~0.1 - 1 | [1][2] |
| HepG2 | Liver Hepatocellular Carcinoma | 153 | ~0.1 - 1 | [1][2] |
| A375 | Melanoma | Data not available | ~0.01 - 0.1 | [1][2] |
| BC1 | Breast Cancer | 8.7 µg/mL* | ~0.05 - 0.5 | [3][4] |
Note: The IC50 for BC1 cells was reported in µg/mL and has been presented as such due to the unavailability of the molar concentration in the source material.
Deciphering the Mechanism: Insights into Signaling Pathways
While the precise signaling pathways modulated by this compound are still under investigation, research on other meroterpenoids suggests a likely mechanism involving the induction of apoptosis through the generation of Reactive Oxygen Species (ROS) and subsequent inactivation of the PI3K/AKT signaling pathway.[2] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols: A Guide for Researchers
To ensure reproducibility and facilitate further research, detailed methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-negative/PI-negative cells are viable.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Future Directions and In Vivo Validation
While the in vitro data for this compound is encouraging, further validation in in vivo tumor models is imperative to ascertain its therapeutic potential. Studies employing xenograft and syngeneic mouse models will be crucial to evaluate its efficacy, toxicity, and pharmacokinetic profile in a whole-organism context. The promising anticancer activity of other meroterpenoids in such models provides a strong rationale for advancing this compound into preclinical in vivo testing.[2]
Disclaimer: The information presented in this guide is based on currently available scientific literature. Further research is required to fully validate the anticancer activity and mechanisms of this compound.
References
- 1. Meroterpenoids: A Comprehensive Update Insight on Structural Diversity and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Meroterpenoid from Tibetan Medicine Induces Lung Cancer Cells Apoptosis through ROS-Mediated Inactivation of the AKT Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
Unraveling the Structure-Activity Relationship of Chevalone C and its Synthetic Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Chevalone C, a meroterpenoid of fungal origin, has garnered significant attention within the scientific community for its diverse biological activities, including antimycobacterial, antimalarial, and potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its known synthetic and naturally occurring analogues. By presenting quantitative biological data, detailed experimental methodologies, and visual representations of relevant pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of compounds and guide future drug discovery efforts.
Comparative Biological Activity of this compound and Analogues
The biological efficacy of this compound and its derivatives has been evaluated across several therapeutic areas. The following tables summarize the key quantitative data, providing a clear comparison of their activities.
| Compound | Target/Cell Line | Activity Type | IC50 / MIC (µM) | Reference |
| This compound | Mycobacterium tuberculosis H37Ra | Antimycobacterial | 13.8¹ | [1] |
| BC1 (Breast Cancer) | Cytotoxicity | 19.1¹ | [1] | |
| HCT116 (Colorectal Carcinoma) | Cytotoxicity | Induces cell death | [1] | |
| HepG2 (Liver Cancer) | Cytotoxicity | 153 | [2] | |
| HT29 (Colon Cancer) | Cytotoxicity | 98 | [2] | |
| A375 (Melanoma) | Cytotoxicity | - | [2] | |
| Plasmodium falciparum | Antimalarial | 54.8¹ | [2] | |
| 1-hydroxythis compound | Mycobacterium tuberculosis | Antimycobacterial | 26.4 | [3] |
| KB (Nasopharyngeal Carcinoma) | Cytotoxicity | 32.7 - 103.3 | [3] | |
| NCI-H187 (Small Cell Lung Cancer) | Cytotoxicity | 32.7 - 103.3 | [3] | |
| 1-acetoxythis compound | Plasmodium falciparum | Antimalarial | 6.67 | [3] |
| KB (Nasopharyngeal Carcinoma) | Cytotoxicity | 32.7 - 103.3 | [3] | |
| NCI-H187 (Small Cell Lung Cancer) | Cytotoxicity | 32.7 - 103.3 | [3] | |
| 1,11-dihydroxythis compound | KB (Nasopharyngeal Carcinoma) | Cytotoxicity | 32.7 - 103.3 | [3] |
| NCI-H187 (Small Cell Lung Cancer) | Cytotoxicity | 32.7 - 103.3 | [3] |
¹Converted from µg/mL
Structure-Activity Relationship Insights
While a comprehensive synthetic library of this compound analogues has yet to be systematically evaluated, preliminary SAR insights can be drawn from the available data on its naturally occurring and semi-synthetic derivatives:
-
Hydroxylation at C-1: The introduction of a hydroxyl group at the C-1 position (1-hydroxythis compound) appears to decrease the antimycobacterial activity compared to the parent compound, this compound.[3] However, this analogue retains significant cytotoxicity against KB and NCI-H187 cancer cell lines.[3]
-
Acetoxylation at C-1: Acetylation of the C-1 hydroxyl group (1-acetoxythis compound) leads to a significant enhancement of antimalarial activity against Plasmodium falciparum, with an IC50 value of 6.67 µM compared to 54.8 µM for this compound.[2][3] This suggests that modifying the polarity and steric bulk at this position can have a profound impact on activity against specific targets. This analogue also demonstrates cytotoxicity against KB and NCI-H187 cell lines.[3]
-
Hydroxylation at C-11: The presence of a hydroxyl group at the C-11 position, as seen in 1,11-dihydroxythis compound, is tolerated for cytotoxic activity against KB and NCI-H187 cancer cells.[3]
-
General Meroterpenoid SAR: Broader studies on meroterpenoids containing a pyrone moiety suggest that the hydroquinone functionality is crucial for their anti-inflammatory activity.[4] Modifications to the terpene backbone can influence potency and selectivity.
Experimental Protocols
To ensure the reproducibility and accurate comparison of biological data, detailed experimental protocols for the key assays are provided below.
Cytotoxicity Assays
1. Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Seed cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Incubation: Expose the cells to different concentrations of the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a microplate reader. Cell viability is expressed as a percentage of the control.
Antimicrobial Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Mycobacterium tuberculosis) in a suitable broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing the appropriate broth.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizing the Biological Context
To better understand the experimental workflows and potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for determining the in vitro cytotoxicity of this compound and its analogues.
Given that this compound has been shown to induce cell death, a likely mechanism of its anticancer activity is the induction of apoptosis. The following diagram illustrates the two major apoptosis signaling pathways.
Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.
Conclusion and Future Directions
The available data indicates that this compound and its analogues are promising scaffolds for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. The significant improvement in antimalarial activity upon acetylation of the C-1 hydroxyl group highlights the potential for targeted synthetic modifications to enhance potency and selectivity.
Future research should focus on the synthesis and biological evaluation of a broader and more diverse library of this compound analogues. This will enable a more comprehensive understanding of the structure-activity relationships and the identification of key pharmacophoric features. Key areas for modification could include:
-
Systematic exploration of different functional groups at the C-1 and C-11 positions.
-
Modification of the terpene backbone to investigate the impact on activity and selectivity.
-
Synthesis of analogues with altered stereochemistry to probe the importance of the three-dimensional structure.
Furthermore, detailed mechanistic studies are required to elucidate the specific signaling pathways modulated by this compound and its active analogues. This will not only provide a deeper understanding of their mode of action but also facilitate the identification of potential biomarkers for patient stratification and the development of rational combination therapies. A thorough investigation into the molecular targets of these compounds will be crucial for their advancement as clinical candidates.
References
- 1. The chemistry and biology of fungal meroterpenoids (2009–2019) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship of anti-inflammatory meroterpenoids isolated from Dictyopteris polypodioides in RAW264 cells [pubmed.ncbi.nlm.nih.gov]
Chevalone C: A Comparative Analysis of Efficacy Against Standard-of-Care Antibiotics
For Immediate Release
This guide provides a comprehensive comparison of the investigational compound Chevalone C against standard-of-care antibiotics for infections caused by Mycobacterium tuberculosis and Methicillin-Resistant Staphylococcus aureus (MRSA). This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis of currently available preclinical data.
Executive Summary
This compound, a meroterpenoid fungal metabolite isolated from Eurotium chevalieri, has demonstrated in vitro activity against Mycobacterium tuberculosis and multidrug-resistant bacteria, including MRSA.[1] This guide synthesizes the available efficacy data for this compound and compares it with key standard-of-care antibiotics: isoniazid and rifampicin for tuberculosis, and vancomycin and linezolid for MRSA infections. While direct comparative studies are limited, this guide provides a framework for understanding the potential of this compound based on existing data.
Efficacy Data: this compound vs. Standard-of-Care Antibiotics
The following tables summarize the available quantitative data on the efficacy of this compound and standard-of-care antibiotics. It is important to note that the data for this compound and the comparator drugs are from different studies and, therefore, should be interpreted with caution.
Table 1: In Vitro Efficacy Against Mycobacterium tuberculosis H37Ra
| Compound | MIC (µg/mL) | Source |
| This compound | 6.3 | [1] |
| Isoniazid | 0.03 - 0.06 | [2] |
| Rifampicin | 0.12 - 0.25 | [2] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. Lower values indicate higher potency. The presented MICs for isoniazid and rifampin are against various M. tuberculosis strains and may not be directly comparable to the single reported value for this compound against the H37Ra strain.
Table 2: In Vitro Efficacy Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Compound | Assay Type | Result | Source |
| This compound | Disc Diffusion | Active at 15 µ g/disc | [1] |
| Vancomycin | MIC | 1.0 - 4.0 µg/mL | [3] |
| Linezolid | MIC | 1.0 - 4.0 µg/mL | [3] |
Note: The disc diffusion data for this compound indicates activity but does not provide a quantitative measure (like zone of inhibition) for direct comparison with the MIC values of vancomycin and linezolid.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Minimum Inhibitory Concentration (MIC) Assay for Mycobacterium tuberculosis
The antimycobacterial activity of this compound was determined using a standard microdilution method. The following protocol is based on established methodologies:
-
Inoculum Preparation: M. tuberculosis H37Ra is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase). The bacterial suspension is adjusted to a McFarland standard of 0.5.
-
Drug Dilution: Test compounds are serially diluted in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
-
Endpoint Determination: The MIC is determined as the lowest concentration of the compound that results in no visible growth of the mycobacteria. This can be assessed visually or by using a growth indicator such as resazurin.
Disc Diffusion Assay for Antibacterial Susceptibility
The activity of this compound against multidrug-resistant bacteria was evaluated using the disc diffusion method. The general protocol is as follows:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Paper discs impregnated with a standardized concentration of the test compound (e.g., 15 µg for this compound) are placed on the agar surface.
-
Incubation: The plates are incubated at 37°C for 16-24 hours.
-
Result Measurement: The diameter of the zone of growth inhibition around each disc is measured. The size of the zone indicates the susceptibility of the bacteria to the compound.
Potential Mechanism of Action and Experimental Workflow
The precise mechanism of action for this compound's antibacterial activity has not been fully elucidated. However, some related compounds have been suggested to act as efflux pump inhibitors. Efflux pumps are proteins in bacteria that actively transport antibiotics out of the cell, contributing to drug resistance. Inhibition of these pumps would lead to an increased intracellular concentration of the antibiotic, enhancing its efficacy.
Logical Relationship of a Potential Efflux Pump Inhibition Mechanism
Caption: Potential mechanism of this compound as an efflux pump inhibitor.
Experimental Workflow for Efficacy Comparison
Caption: Workflow for comparing the in vitro efficacy of this compound.
Conclusion and Future Directions
The currently available preclinical data indicates that this compound possesses antibacterial activity against clinically significant pathogens such as M. tuberculosis and MRSA. However, a direct and comprehensive comparison of its efficacy with standard-of-care antibiotics is lacking. Future research should focus on conducting head-to-head in vitro and in vivo studies to establish a clear comparative efficacy profile. Furthermore, elucidation of its mechanism of action is crucial for its potential development as a novel therapeutic agent. The exploration of its potential as an efflux pump inhibitor, possibly in combination with existing antibiotics, warrants further investigation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of In-vitro Activities of Linezolid and Vancomycin against Staphylococcus aureus Isolated from A Tertiary Care Hospital - PMC [pmc.ncbi.nlm.nih.gov]
For Immediate Release
[City, State] – [Date] – A comprehensive comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the mechanism of action of Chevalone C, a promising natural product with anticancer properties. This guide provides a detailed comparison with structurally and functionally related meroterpenoids, Andrastin A and Terretonin, supported by experimental data and detailed methodologies to facilitate further research and development in cancer therapeutics.
This compound, a meroterpenoid isolated from fungi, has demonstrated significant cytotoxic and anti-proliferative activities against a range of cancer cell lines. However, the precise molecular mechanisms underlying its anticancer effects have remained largely uncharacterized. This guide synthesizes available data to propose a putative mechanism and draws parallels with the better-understood actions of related natural products.
Comparative Analysis of Anticancer Mechanisms
This guide focuses on a comparative study of this compound with two other fungal meroterpenoids, Andrastin A and Terretonin, which exhibit distinct yet relevant anticancer activities.
This compound: While the direct molecular targets of this compound are still under investigation, its biological activity suggests the induction of apoptosis (programmed cell death) as a primary mechanism of action. Evidence points towards its ability to trigger cell death pathways in cancer cells, highlighting its potential as a chemotherapeutic agent. Further research is needed to elucidate the specific signaling cascades involved.
Andrastin A: In contrast, Andrastin A is a known inhibitor of farnesyltransferase. This enzyme is crucial for the post-translational modification of the Ras protein, a key player in cell signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting farnesyltransferase, Andrastin A disrupts the proper functioning of the Ras signaling pathway, leading to the suppression of cancer cell proliferation.[1][2][3]
Terretonin: Terretonin is recognized for its potent ability to induce apoptosis in cancer cells.[4] Studies have shown that it triggers both early and late-stage apoptosis, making it a strong candidate for anticancer drug development.[4] Although the complete molecular pathway is yet to be fully detailed, its pro-apoptotic activity is a key feature for comparison with this compound.
Quantitative Data Summary
To facilitate a clear comparison of the cytotoxic potential of these compounds, the following table summarizes their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| This compound | KB | 17.7 | [5] |
| NCI-H187 | 21.4 | [5] | |
| Terretonin N | PC-3 (Prostate) | 7.4 | [6] |
| SKOV3 (Ovarian) | 1.2 | [6] | |
| Butyrolactone I (related to Terretonin) | PC-3 (Prostate) | 4.5 | [6] |
| SKOV3 (Ovarian) | 0.6 | [6] | |
| Andrastin A | Not specified (FTase inhibition IC50) | 24.9 µM | [1] |
| Andrastin B | Not specified (FTase inhibition IC50) | 47.1 µM | [1] |
| Andrastin C | Not specified (FTase inhibition IC50) | 13.3 µM | [1] |
Visualizing the Mechanisms of Action
To illustrate the distinct signaling pathways targeted by these natural products, the following diagrams have been generated.
Caption: Putative mechanism of action for this compound, leading to apoptosis.
Caption: Mechanism of Andrastin A via farnesyltransferase inhibition.
Caption: Apoptosis induction pathway of Terretonin.
Experimental Protocols
This guide provides detailed methodologies for key experiments cited in the comparison, enabling researchers to replicate and build upon existing findings.
Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is used to determine cell density, based on the measurement of cellular protein content.
-
Cell Plating: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% SRB solution for 30 minutes at room temperature.
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Air dry the plates and dissolve the bound dye in 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Farnesyltransferase (FTase) Inhibition Assay
This assay measures the ability of a compound to inhibit the farnesylation of a substrate.
-
Reaction Mixture: Prepare a reaction mixture containing FTase enzyme, farnesyl pyrophosphate (FPP), and a fluorescently labeled Ras peptide substrate in assay buffer.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a specified time.
-
Detection: Measure the incorporation of the farnesyl group into the peptide substrate using a suitable detection method, such as fluorescence polarization or scintillation counting.
-
Data Analysis: Calculate the IC50 value for FTase inhibition.
This comparative guide serves as a valuable resource for the scientific community, providing a foundation for future investigations into the therapeutic potential of this compound and related meroterpenoids. The detailed data and protocols are intended to accelerate the discovery and development of novel anticancer agents.
References
- 1. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Biosynthetic Gene Cluster for Andrastin A in Penicillium roqueforti - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of Terretonin N and Butyrolactone I by Thermophilic Aspergillus terreus TM8 Promoted Apoptosis and Cell Death in Human Prostate and Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound analogues and globoscinic acid derivatives from the fungus Neosartorya spinosa KKU-1NK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Assessing the Evolutionary Conservation of the Chevalone C Biosynthetic Gene Cluster: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel bioactive compounds from fungal sources continues to be a critical area of research for drug discovery and development. Among these, Chevalone C, a meroterpenoid produced by Aspergillus versicolor, has garnered interest for its potential biological activities. Understanding the evolutionary conservation of its biosynthetic gene cluster (BGC) is paramount for predicting its presence in other fungal species, elucidating its biosynthetic pathway, and enabling synthetic biology approaches for analog generation. This guide provides a comparative analysis of the this compound BGC with other well-characterized fungal polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid gene clusters, supported by experimental data and detailed methodologies.
Comparative Analysis of Fungal PKS-NRPS Hybrid Gene Clusters
The evolutionary conservation of a BGC can be assessed through comparative genomics, which involves analyzing the gene content, organization (synteny), and sequence homology of the cluster across different species. Here, we compare the this compound BGC with the BGCs of two other well-studied meroterpenoids from Aspergillus species: Austinol and Sterigmatocystin.
| Feature | This compound BGC (Aspergillus versicolor) | Austinol BGC (Aspergillus nidulans) | Sterigmatocystin BGC (Aspergillus nidulans) |
| Gene Cluster Size (kb) | ~35 kb | Comprised of two separate clusters: Cluster A (~10 kb) and Cluster B (~25 kb)[1] | ~60 kb[2] |
| Number of Open Reading Frames (ORFs) | Estimated 10-15 | 14 (4 in Cluster A, 10 in Cluster B)[1] | 25[2] |
| Core Biosynthetic Enzyme(s) | PKS-NRPS hybrid | Non-reducing Polyketide Synthase (NR-PKS) - AusA[1] | Polyketide Synthase (PKS) and Fatty Acid Synthase (α and β subunits)[2] |
| Key Tailoring Enzymes | Prenyltransferase, Cytochrome P450 monooxygenases, Dehydrogenases | Prenyltransferase (AusN), Cytochrome P450s, FAD-dependent monooxygenase, Terpene cyclase[1] | Monooxygenases, Dehydrogenases, O-methyltransferase, Esterase, Oxidase[2] |
| Presence of a Pathway-Specific Transcription Factor | Yes | Yes | Yes (AflR-like)[2] |
| Shared Homologous Genes (with this compound BGC) | - | Prenyltransferase, P450s | Limited homology in tailoring enzymes |
| Sequence Identity of Core Enzyme (vs. This compound PKS-NRPS) | - | Low to moderate | Low |
Experimental Protocols for Assessing BGC Conservation
Validating the function and assessing the conservation of a BGC requires a combination of bioinformatic and experimental approaches. Below are detailed protocols for key experiments.
Heterologous Expression of the this compound Biosynthetic Gene Cluster in Aspergillus oryzae
This protocol allows for the functional characterization of the this compound BGC by expressing it in a well-studied host organism.
Materials:
-
Aspergillus versicolor genomic DNA
-
Aspergillus oryzae NSAR1 strain
-
pTYGS series expression vectors
-
Yeast recombination materials
-
Protoplasting solution (e.g., Yatalase, Glucanex)
-
PEG-calcium chloride solution
-
Appropriate selective media
Procedure:
-
BGC Amplification and Vector Construction:
-
Amplify the entire this compound BGC from A. versicolor genomic DNA using long-range PCR.
-
Design primers with appropriate overhangs for yeast homologous recombination.
-
Co-transform the PCR products and linearized pTYGS vectors into Saccharomyces cerevisiae for assembly.
-
-
Plasmid Isolation and Verification:
-
Isolate the assembled plasmids from yeast.
-
Verify the integrity and sequence of the cloned BGC by restriction digest and sequencing.
-
-
Aspergillus oryzae Protoplast Preparation:
-
Grow A. oryzae NSAR1 mycelia in liquid culture.
-
Harvest and wash the mycelia.
-
Incubate the mycelia in protoplasting solution to digest the cell walls.
-
Filter and wash the resulting protoplasts.
-
-
Transformation:
-
Mix the purified plasmid DNA with the A. oryzae protoplasts.
-
Add PEG-calcium chloride solution to facilitate DNA uptake.
-
Plate the transformation mixture on selective media.
-
-
Analysis of Transformants:
-
Isolate genomic DNA from putative transformants and confirm the integration of the BGC by PCR.
-
Cultivate the confirmed transformants in production media.
-
Extract secondary metabolites and analyze by HPLC and LC-MS to detect the production of this compound and any novel analogs.
-
CRISPR-Cas9 Mediated Gene Deletion of the PKS-NRPS Core Gene in Aspergillus versicolor
This protocol is used to confirm the role of the core biosynthetic gene in this compound production through targeted gene knockout.
Materials:
-
Aspergillus versicolor wild-type strain
-
Cas9 expression vector (e.g., containing a hygromycin resistance marker)
-
sgRNA expression vector
-
Donor DNA template for homologous recombination (with flanking regions of the target gene)
-
Protoplasting and transformation reagents (as above)
Procedure:
-
sgRNA Design and Cloning:
-
Design two sgRNAs targeting the 5' and 3' ends of the PKS-NRPS gene.
-
Clone the sgRNA sequences into the expression vector.
-
-
Donor DNA Preparation:
-
Amplify ~1 kb regions upstream and downstream of the target gene (homology arms).
-
Assemble the homology arms to flank a selection marker (e.g., pyrG).
-
-
Protoplast Transformation:
-
Co-transform the Cas9 plasmid, the sgRNA plasmid(s), and the donor DNA into A. versicolor protoplasts.
-
Plate on selective media.
-
-
Screening and Verification of Mutants:
-
Isolate genomic DNA from resistant colonies.
-
Screen for the desired gene deletion by PCR using primers flanking the target region.
-
Confirm the deletion by Southern blotting or sequencing.
-
-
Phenotypic Analysis:
-
Cultivate the knockout mutant and the wild-type strain under production conditions.
-
Extract and analyze the secondary metabolite profiles by HPLC and LC-MS to confirm the abolishment of this compound production in the mutant.
-
Comparative Transcriptomics using RNA-Seq
This protocol allows for the comparison of gene expression levels within the this compound BGC and other related clusters under different conditions.
Materials:
-
Fungal mycelia grown under different conditions (e.g., production vs. non-production media)
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
DNase I
-
RNA library preparation kit (e.g., Illumina TruSeq)
-
Next-generation sequencing platform
Procedure:
-
RNA Isolation and Quality Control:
-
Harvest fungal mycelia and immediately freeze in liquid nitrogen.
-
Grind the frozen mycelia and extract total RNA using a suitable kit.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from the high-quality RNA using a library preparation kit. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to the Aspergillus versicolor reference genome.
-
Quantify the expression levels of all genes, particularly those within the this compound BGC and other target clusters.
-
Identify differentially expressed genes between the different growth conditions.
-
Perform functional enrichment analysis to understand the biological processes affected.
-
Visualizing the Assessment of BGC Conservation
The following diagrams illustrate key workflows for assessing the evolutionary conservation and function of biosynthetic gene clusters.
By combining robust bioinformatic predictions with targeted experimental validation, researchers can effectively assess the evolutionary conservation of the this compound biosynthetic gene cluster. This knowledge is instrumental in unlocking the full potential of this and other fungal natural products for the development of novel therapeutics.
References
- 1. Two separate gene clusters encode the biosynthetic pathway for the meroterpenoids, austinol and dehydroaustinol in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Twenty-five coregulated transcripts define a sterigmatocystin gene cluster in Aspergillus nidulans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Chevalone C
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides guidance on personal protective equipment and safe handling procedures for Chevalone C based on its classification as a cytotoxic compound. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the SDS provided by the manufacturer before handling any chemical and adhere to your institution's safety protocols.
Introduction to this compound
This compound is a meroterpenoid fungal metabolite known for its cytotoxic and antibacterial properties.[1] Due to its cytotoxic nature, stringent safety precautions must be observed to minimize exposure and ensure the safety of laboratory personnel. This guide provides essential information for the safe handling, storage, and disposal of this compound.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its classification as a cytotoxic compound indicates significant health risks. Cytotoxic agents are hazardous substances that can have toxic effects on cells, potentially leading to serious health issues.
Potential Hazards:
-
Toxicity: May be toxic if ingested, inhaled, or absorbed through the skin.
-
Irritation: May cause skin and eye irritation upon contact.
-
Long-term effects: Prolonged or repeated exposure may have mutagenic, carcinogenic, or teratogenic effects.
A thorough risk assessment should be conducted before any work with this compound begins. This assessment should identify potential routes of exposure and establish procedures to mitigate these risks.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. This is based on general guidelines for handling potent cytotoxic compounds.
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form or when there is a risk of aerosol generation. | Prevents inhalation of the compound. |
| Shoe Covers | Disposable shoe covers. | Prevents the spread of contamination outside the work area. |
Engineering Controls
Engineering controls are the primary means of minimizing exposure to hazardous substances.
-
Chemical Fume Hood/Biological Safety Cabinet: All handling of this compound powder and solutions should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to protect the user and the environment from aerosols and particulates.
-
Closed Systems: Use closed-system transfer devices (CSTDs) for solution transfers whenever possible to minimize the risk of spills and aerosol generation.
-
Designated Area: All work with this compound should be conducted in a designated and clearly marked area to restrict access and contain potential contamination.
Safe Handling and Operational Plan
A clear and detailed standard operating procedure (SOP) is essential for the safe handling of this compound.
Workflow for Safe Handling of this compound:
Safe handling workflow for this compound.
Step-by-Step Guidance:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Prepare the designated work area within a certified chemical fume hood or BSC. Cover the work surface with a disposable, absorbent, plastic-backed liner.
-
Assemble all necessary equipment and reagents before starting work to minimize traffic in and out of the designated area.
-
-
Handling:
-
When weighing the solid form of this compound, use a containment balance enclosure or perform the weighing within the fume hood.
-
When preparing solutions, add the solvent to the vial containing this compound slowly to avoid splashing.
-
Use locking-type syringes and needles or CSTDs for all solution transfers.
-
All procedures should be conducted carefully to avoid the generation of aerosols.
-
-
Cleanup:
-
Following the completion of work, decontaminate all surfaces with an appropriate cleaning agent.
-
All disposable materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
-
Disposal Plan
Proper disposal of cytotoxic waste is crucial to prevent environmental contamination and harm to others.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Yellow, puncture-resistant, and clearly labeled "Cytotoxic Waste" container. | Includes contaminated gloves, gowns, bench liners, and other disposable labware. |
| Sharps Waste | Yellow, puncture-proof, and clearly labeled "Cytotoxic Sharps" container. | Includes needles, syringes, and contaminated glassware. |
| Liquid Waste | Designated, leak-proof, and clearly labeled "Cytotoxic Liquid Waste" container. | Unused solutions or contaminated liquid waste. Do not pour down the drain. |
All cytotoxic waste must be handled and disposed of in accordance with institutional and local regulations for hazardous waste.
Emergency Procedures
Spill Response:
-
Evacuate: Immediately alert others in the area and evacuate the contaminated space.
-
Isolate: Secure the area to prevent entry.
-
Report: Notify your supervisor and the institutional safety office.
-
Cleanup: Only trained personnel with appropriate PPE and a cytotoxic spill kit should clean up the spill.
-
For small spills (less than 5 mL or 5 g), trained lab personnel can manage the cleanup.
-
For large spills, contact the institutional emergency response team.
-
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes using an eyewash station. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
All exposures must be reported to the supervisor and the institutional health and safety office.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
